molecular formula C13H15N3O B171871 2-(piperazin-1-ylcarbonyl)-1H-indole CAS No. 136818-95-6

2-(piperazin-1-ylcarbonyl)-1H-indole

Cat. No.: B171871
CAS No.: 136818-95-6
M. Wt: 229.28 g/mol
InChI Key: FIVCRRVYLAXYFC-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylcarbonyl)-1H-indole (CAS 136818-95-6) is a high-purity chemical building block for pharmaceutical research and development. This compound features a hybrid architecture combining an indole scaffold, a privileged structure in medicinal chemistry, with a piperazine ring, a common pharmacophore known for enhancing bioavailability and target interaction . This specific molecular framework is of significant interest in neuroscience and oncology research. Recent studies highlight that indole-piperazine derivatives function as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6) . HDAC6 is a key target for therapeutic intervention because it regulates critical cellular processes, including the clearance of toxic protein aggregates and the promotion of neurite outgrowth . Researchers are actively investigating these inhibitors for their potential neuroprotective effects and ability to promote neurite outgrowth, positioning them as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's . The compound is typically characterized by its molecular formula (C13H15N3O) and a molecular weight of 229.28 g/mol . To maintain stability and purity, this product must be stored in a dark place, sealed in a dry environment, and kept at 2-8°C . This product is explicitly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-2-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12/h1-4,9,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVCRRVYLAXYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358889
Record name 1H-indol-2-yl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-95-6
Record name 1H-indol-2-yl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(piperazin-1-ylcarbonyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 2-(piperazin-1-ylcarbonyl)-1H-indole. This molecule belongs to the indole-2-carboxamide class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have shown promise as antituberculosis agents, antioxidants, and kinase inhibitors, highlighting the importance of developing efficient synthetic routes and thorough characterization methodologies.[1][3][4]

Synthesis Methodology

The synthesis of this compound is typically achieved through the coupling of indole-2-carboxylic acid with piperazine. A common and effective method for this amide bond formation involves the use of a coupling agent to activate the carboxylic acid, followed by nucleophilic attack by the amine.

Experimental Protocol

A plausible and widely used method for the synthesis of indole-2-carboxamides is the HATU-mediated coupling reaction.[1]

Materials:

  • Indole-2-carboxylic acid

  • Piperazine

  • 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Activation: To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add piperazine (1.2 equivalents) to the reaction mixture. Note: As piperazine has two secondary amine groups, careful control of stoichiometry is important to minimize di-acylation. Using a slight excess of piperazine can favor the mono-acylated product.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (indole-2-carboxylic acid) is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane) to yield the pure this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected and reported data for this compound.

Analysis Data
Molecular Formula C₁₃H₁₅N₃O[5]
Molecular Weight 229.28 g/mol [5][6]
Appearance Expected to be a solid
Melting Point Not explicitly reported; similar indole-2-carboxamides have melting points in the range of 160-180 °C.[3]
¹H NMR Expected chemical shifts (δ, ppm) in CDCl₃: Signals for the indole ring protons, piperazine ring protons, and the indole N-H proton. Specific peak assignments would require experimental data.
¹³C NMR Expected chemical shifts (δ, ppm) in CDCl₃: Signals for the carbonyl carbon, and the carbons of the indole and piperazine rings. Specific peak assignments would require experimental data.
IR (Infrared) Spectroscopy Expected characteristic peaks (ν, cm⁻¹): N-H stretching (indole and piperazine), C=O stretching (amide), C-N stretching, and aromatic C-H stretching.[3]
Mass Spectrometry (MS) Expected m/z for [M+H]⁺: 230.12. High-resolution mass spectrometry would provide a more precise mass for elemental composition confirmation.
Boiling Point 470.5±35.0 °C (Predicted)[5]
Density 1.252±0.06 g/cm³ (Predicted)[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification Indole-2-carboxylic_Acid Indole-2-carboxylic_Acid Activation Activation with HATU and DIPEA in DMF Indole-2-carboxylic_Acid->Activation Piperazine Piperazine Coupling Amide Bond Formation Piperazine->Coupling Activation->Coupling Activated Ester Intermediate Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Coupling->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthetic pathway for this compound.

Potential Biological Signaling Pathways

Indole and piperazine moieties are prevalent in compounds with diverse pharmacological activities.[7][8][9] While the specific signaling pathways for the title compound are not extensively studied, related molecules have been shown to interact with various biological targets. This diagram illustrates a generalized overview of potential signaling pathways that could be modulated by indole-piperazine derivatives.

Signaling_Pathways cluster_targets Potential Molecular Targets cluster_outcomes Potential Cellular Outcomes Compound Indole-Piperazine Derivative Kinases Protein Kinases (e.g., EGFR, CDK2) Compound->Kinases Inhibition Receptors GPCRs (e.g., Serotonin, Dopamine) Compound->Receptors Modulation Enzymes Bacterial Enzymes (e.g., MmpL3) Compound->Enzymes Inhibition Anticancer Apoptosis, Inhibition of Proliferation Kinases->Anticancer CNS_Activity Modulation of Neurotransmission Receptors->CNS_Activity Antimicrobial Inhibition of Bacterial Cell Wall Synthesis Enzymes->Antimicrobial

Caption: Potential biological targets and activities of indole-piperazine compounds.

References

An In-depth Technical Guide to the Spectral Data of 2-(piperazin-1-ylcarbonyl)-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for indole-piperazine carboxamide derivatives, with a specific focus on a representative analog of 2-(piperazin-1-ylcarbonyl)-1H-indole. Due to the limited availability of published spectral data for the exact title compound, this guide utilizes data from a closely related structure, (5-Methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone, to provide valuable insights for researchers in the field of medicinal chemistry and drug development. The methodologies and spectral interpretations presented herein are broadly applicable to this class of compounds.

Representative Spectral Data

The following tables summarize the key spectral data for the analog, (5-Methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone. This data is extracted from a study by Nirogi et al. (2012).

Table 1: ¹H-NMR Spectral Data of (5-Methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
9.58bs1HIndole N-H
7.40 - 7.402d1HAr-H
7.30 - 7.32d1HAr-H (J = 8.36 Hz)
7.08 - 7.11dd1HAr-H (J = 1.32, 8.4 Hz)
6.68 - 6.69d1HAr-H (J = 1.44 Hz)
3.96bs4HPiperazinyl-H
2.46 - 2.51t4HPiperazinyl-H
2.34s3HAr-CH₃
2.32s3HN-CH₃

Solvent: CDCl₃

Table 2: IR Spectral Data of (5-Methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone
Wavenumber (cm⁻¹)Assignment
3245Indole N-H stretching
1594Amidic C=O stretching
1522Aromatic C=C stretching
1141C-N stretching

Method: KBr disc

Table 3: Mass Spectrometry Data of (5-Methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone
m/zIon
258.1[M+H]⁺

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectral analysis of this compound and its derivatives.

Synthesis of (1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone Derivatives

A general procedure for the synthesis of the title compound's analogs involves the coupling of a substituted indole-2-carboxylic acid with N-methylpiperazine. To a stirred solution of the indole-2-carboxylic acid and triethylamine (TEA) in tetrahydrofuran (THF), ethyl chloroformate is added, and the mixture is stirred at room temperature. Subsequently, N-methylpiperazine is added, and the reaction is monitored until completion. The resulting crude product is then purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. For ¹³C-NMR, a similar sample preparation is used, and the spectrum is recorded on the same instrument, often requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

FT-IR spectra are commonly obtained using a Perkin-Elmer model 1600 FT-IR spectrophotometer or a similar instrument. The solid sample is typically prepared as a KBr (potassium bromide) disc. A small amount of the sample is ground with KBr and pressed into a thin, transparent disc, which is then placed in the spectrometer's sample holder for analysis.

Mass Spectrometry (MS)

Electrospray ionization mass spectra (ESI-MS) are recorded on a triple quadrupole instrument. The sample is typically dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecular ion ([M+H]⁺).

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and spectral characterization of this compound and its analogs.

experimental_workflow Experimental Workflow for Spectral Analysis start Start: Synthesis of Indole-Piperazine Carboxamide purification Purification (Column Chromatography) start->purification sample_prep Sample Preparation for Spectral Analysis purification->sample_prep nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ir FT-IR Spectroscopy sample_prep->ir ms Mass Spectrometry (ESI-MS) sample_prep->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis end End: Characterized Compound data_analysis->end

Caption: Workflow for Synthesis and Spectral Characterization.

An In-Depth Technical Guide to the Physicochemical Properties of 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2-(piperazin-1-ylcarbonyl)-1H-indole. This molecule, possessing both an indole nucleus and a piperazine moiety, is of significant interest in medicinal chemistry due to the prevalence of these scaffolds in centrally active pharmaceutical agents.[1][2] This document summarizes key physicochemical data, outlines detailed experimental protocols for the determination of unmeasured properties, and explores the potential biological signaling pathways this compound may modulate, based on the activities of structurally related molecules. The information presented herein is intended to support research and development efforts involving this and similar chemical entities.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is critical to note that several of these parameters are predicted and await experimental verification.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name (1H-indol-2-yl)(piperazin-1-yl)methanone-
CAS Number 136818-95-6[3]
Molecular Formula C₁₃H₁₅N₃O[3]
Molecular Weight 229.28 g/mol [3]
Predicted Boiling Point 470.5 ± 35.0 °C[3]
Predicted Density 1.252 ± 0.06 g/cm³[3]
Predicted Melting Point Not available-
Aqueous Solubility Not experimentally determined-
pKa Not experimentally determined-
LogP Not experimentally determined-

Experimental Protocols for Physicochemical Characterization

To facilitate further research and provide a comprehensive understanding of this compound, the following standard experimental protocols are detailed for the determination of its key physicochemical properties.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a steady rate (e.g., 10-20 °C/minute) until it is approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Workflow for Melting Point Determination

G Melting Point Determination Workflow A Finely powder the crystalline solid B Pack into a capillary tube (2-3 mm height) A->B C Place in melting point apparatus B->C D Heat rapidly to ~15-20°C below expected MP C->D E Reduce heating rate to 1-2°C/min D->E F Record temperature at first liquid drop E->F G Record temperature at complete liquefaction F->G H Report the melting range G->H

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Aqueous Solubility

Aqueous solubility is a crucial parameter influencing the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The aqueous solubility is expressed in units such as mg/mL or µM.

Workflow for Aqueous Solubility Determination

G Aqueous Solubility (Shake-Flask) Workflow A Add excess solid to a known volume of aqueous buffer B Agitate at constant temperature for 24-48 hours A->B C Separate solid from the saturated solution (filter/centrifuge) B->C D Quantify the concentration of the dissolved compound in the liquid phase (e.g., HPLC) C->D E Express solubility (e.g., in mg/mL or µM) D->E

Caption: Workflow for the shake-flask method of determining aqueous solubility.

Determination of pKa

The pKa, or acid dissociation constant, is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is maintained with a background electrolyte (e.g., KCl).

  • Apparatus: A calibrated pH meter with a glass electrode and a precision burette are used.

  • Procedure:

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is recorded after each incremental addition of the titrant.

    • The titration is continued past the equivalence point(s).

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the pH at the half-equivalence point(s) or by using appropriate software for data analysis. Due to the presence of two basic nitrogen atoms in the piperazine ring, two pKa values are expected.[4]

Logical Flow for pKa Determination

G Potentiometric Titration for pKa Determination A Dissolve compound in an appropriate solvent system B Titrate with a standardized acid or base A->B C Record pH after each addition of titrant B->C D Plot pH vs. volume of titrant C->D E Determine pKa from the half-equivalence point(s) D->E

Caption: Logical flow for determining pKa values via potentiometric titration.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Signaling Pathways

While specific biological targets for this compound have not been explicitly reported in the available literature, the structural motifs of indole and piperazine are well-established pharmacophores that interact with various central nervous system (CNS) receptors.[1][2] In particular, many indole-piperazine derivatives exhibit significant affinity for serotonin (5-HT) and dopamine (D) receptors.[5][6][7][8][9][10][11][12]

Based on this, a plausible mechanism of action for this compound involves the modulation of serotonergic and/or dopaminergic signaling pathways. Many arylpiperazine derivatives are known to interact with 5-HT1A, 5-HT2A, and D2 receptors.[8][13][14] The interaction with these G-protein coupled receptors (GPCRs) can lead to a cascade of downstream signaling events that modulate neuronal activity.

Potential Signaling Pathway Interactions

G Potential CNS Receptor Interactions cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin/Dopamine Release Serotonin/Dopamine Release Synaptic Cleft Synaptic Cleft Serotonin/Dopamine Release->Synaptic Cleft Neurotransmitter 5-HT Receptors 5-HT Receptors Downstream Signaling Downstream Signaling 5-HT Receptors->Downstream Signaling Dopamine Receptors Dopamine Receptors Dopamine Receptors->Downstream Signaling Neuronal Response Neuronal Response Downstream Signaling->Neuronal Response This compound This compound This compound->5-HT Receptors Modulation This compound->Dopamine Receptors Modulation Synaptic Cleft->5-HT Receptors Synaptic Cleft->Dopamine Receptors

Caption: Potential interaction of this compound with serotonergic and dopaminergic receptors.

Conclusion

This compound is a compound with significant potential for further investigation in the field of CNS drug discovery. This guide has provided the currently available physicochemical data and outlined standard methodologies for the experimental determination of key unmeasured properties. The structural relationship to known serotonergic and dopaminergic ligands suggests that these receptor systems are primary candidates for biological evaluation. Further experimental work is necessary to fully characterize this compound and elucidate its precise mechanism of action.

References

Technical Guide: Chemical Properties and Biological Profile of (1H-indol-2-yl)(piperazin-1-yl)methanone (CAS Number: 136818-95-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-indol-2-yl)(piperazin-1-yl)methanone, identified by CAS number 136818-95-6, is a heterocyclic organic compound featuring an indole nucleus linked to a piperazine moiety via a carbonyl bridge. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological activities of this compound and its close analogs, aiming to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for (1H-indol-2-yl)(piperazin-1-yl)methanone is limited in publicly available literature, the properties of closely related analogs provide valuable insights.

Table 1: General Physicochemical Properties

PropertyValueSource/Notes
IUPAC Name (1H-indol-2-yl)(piperazin-1-yl)methanone
CAS Number 136818-95-6
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Predicted Boiling Point 470.5 ± 35.0 °CBased on computational predictions for the core structure.
Predicted Density 1.252 ± 0.06 g/cm³Based on computational predictions for the core structure.
Melting Point 173-176 °CData for the related compound (1H-Indol-6-yl)(piperazin-1-yl)methanone.[1]
Solubility Freely soluble in waterGeneral property of piperazine.[2] Specific data for the title compound is not available.
pKa 9.8 and 5.35pKa values for the two nitrogen atoms of the piperazine ring.[2]

Table 2: Spectroscopic Data for a Related Analog: (5-Methoxy-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone [3]

Spectroscopic DataObserved Peaks/Signals
IR (cm⁻¹) 3264 (indole N-H stretching), 1602 (amidic C=O stretching), 1520, 1140
¹H-NMR (CDCl₃, δ ppm) 9.15 (1H, bs, -NH), 7.60-7.61 (1H, d, J=2 Hz), 7.33-7.36 (1H, d, J=8.72 Hz), 6.94-6.97 (1H, dd, J=2.36 & 8.84 Hz), 6.70-6.705 (1H, d, J=1.52 Hz), 3.94 (4H, bs, piperazinyl), 3.84 (3H, s, -OCH₃), 2.48-2.51 (4H, t, piperazinyl), 2.34 (3H, s, -CH₃)
Mass (m/z) 274.4 (M+H)⁺

Synthesis and Experimental Protocols

The synthesis of (1H-indol-2-yl)(piperazin-1-yl)methanone and its derivatives typically involves the coupling of an activated indole-2-carboxylic acid with a piperazine derivative.

General Synthesis Workflow

A common synthetic route is the amidation of indole-2-carboxylic acid. This process involves the activation of the carboxylic acid group, followed by nucleophilic attack by the piperazine nitrogen.

Synthesis Workflow Indole Indole-2-carboxylic Acid ActivatedIndole Activated Indole Intermediate (e.g., Acyl Chloride or Mixed Anhydride) Indole->ActivatedIndole Activation Product (1H-indol-2-yl)(piperazin-1-yl)methanone ActivatedIndole->Product Coupling Piperazine Piperazine Piperazine->Product Coupling

Caption: General workflow for the synthesis of (1H-indol-2-yl)(piperazin-1-yl)methanone.

Detailed Experimental Protocol (Adapted from a general procedure for related compounds)[3]

Materials:

  • Indole-2-carboxylic acid

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Piperazine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of Carboxylic Acid: To a stirred solution of indole-2-carboxylic acid (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF, add ethyl chloroformate (1.2 equivalents) dropwise at 0-5 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: To the reaction mixture, add a solution of piperazine (1.2 equivalents) in THF. Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Biological Activity and Signaling Pathways

Derivatives of the indole-piperazine scaffold have been widely investigated for their interactions with various biological targets, particularly neurotransmitter receptors.

Potential Biological Targets

The core structure of (1H-indol-2-yl)(piperazin-1-yl)methanone is a known pharmacophore for serotonin and dopamine receptors. Specifically, many analogs have shown affinity for the serotonin 5-HT₆ receptor .[3] Some piperazine-containing compounds also exhibit activity at dopamine D₂-like receptors .

Serotonin 5-HT₆ Receptor Signaling Pathway

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase through a Gαs protein. Activation of this receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[3][4] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, and can also influence other signaling cascades such as the ERK1/2 pathway.[1]

5HT6_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6 Receptor Gas Gαs 5HT6R->Gas Activation AC Adenylyl Cyclase Gas->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation ERK ERK1/2 PKA->ERK Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Modulation

Caption: Simplified signaling pathway of the serotonin 5-HT₆ receptor.

Dopamine D₂ Receptor Signaling Pathway

Dopamine D₂ receptors are GPCRs that are negatively coupled to adenylyl cyclase via a Gαi/o protein.[5][6] Activation of D₂ receptors leads to a decrease in intracellular cAMP levels and subsequent downstream signaling. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as ion channels and phospholipases.[7][8]

D2_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gai Gαi/o D2R->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream

Caption: Simplified inhibitory signaling pathway of the dopamine D₂ receptor.

Analytical Methods

The purity and identity of (1H-indol-2-yl)(piperazin-1-yl)methanone can be assessed using standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development. Detection can be achieved using a UV detector, typically in the range of 210-300 nm, where the indole chromophore absorbs.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The expected ¹H NMR spectrum would show characteristic signals for the indole ring protons, the piperazine protons, and the N-H proton of the indole.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the indole, C-H stretching of the aromatic and aliphatic parts, and the C=O stretching of the amide group.

Safety and Handling

Detailed toxicological data for (1H-indol-2-yl)(piperazin-1-yl)methanone is not available. Standard laboratory safety precautions should be followed when handling this compound.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(1H-indol-2-yl)(piperazin-1-yl)methanone represents a valuable chemical scaffold with significant potential in drug discovery, particularly in the area of neuroscience. The information compiled in this guide, based on the properties of the title compound and its close analogs, provides a solid foundation for further research and development. Future studies should focus on obtaining specific experimental data for this compound to fully elucidate its chemical and biological profile.

References

The Indole Scaffold: A Privileged Framework in the Discovery of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its inherent ability to mimic the structure of peptides and interact with a diverse array of biological targets has cemented its status as a "privileged scaffold" in drug discovery.[1] From naturally occurring alkaloids with profound physiological effects to a multitude of synthetic derivatives, indole-based compounds have yielded a rich harvest of therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3] Over 40 indole-containing drugs have received FDA approval, underscoring the clinical significance of this versatile chemical entity.[4] This technical guide provides a comprehensive overview of recent advances in the discovery and development of novel indole-based therapeutic agents, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Anticancer Agents: Targeting the Malignant Phenotype

The development of indole-based anticancer agents has been a particularly fruitful area of research. These compounds exert their effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[5][6]

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle during cell division.[7] Agents that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[6] The indole scaffold has been extensively utilized to develop potent tubulin polymerization inhibitors that bind to the colchicine-binding site on β-tubulin.[2][8]

A notable class of indole-based tubulin inhibitors are the 2-aryl-3-aroylindoles. For instance, the compound OXi8006 has demonstrated potent inhibition of tubulin polymerization and significant antiproliferative activity against various human cancer cell lines.[8][9] Another example is a series of coumarin-indole derivatives, with one compound exhibiting an impressive IC50 value of 0.011 µM against the MGC-803 gastric cancer cell line.[6]

Compound ClassRepresentative CompoundTarget Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Reference
Indole-AcrylamideCompound 1Huh75.0-[6]
Coumarin-IndoleCompound 3MGC-8030.011-[6]
Fused IndoleCompound 21Various0.022 - 0.0560.15[2]
Benzimidazole-IndoleCompound 9A5492.41.5[2]
Indole-Vinyl SulfoneCompound 9VariousPotent-[10]
ArylthioindoleCompound 8Various-0.74[11]
Kinase Inhibitors

Protein kinases play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several FDA-approved indole-based kinase inhibitors, such as Sunitinib and Nintedanib, have demonstrated significant clinical success.[12][13] These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[12]

Compound/DrugTarget Kinase(s)IC50 (nM)Reference
SunitinibVEGFR-2, PDGFR-β100[12]
NintedanibVEGFR-1, -2, -3-[12]
PalbociclibCDK4/611, 16[13]
RibociclibCDK4/610, 39[13]
OsimertinibEGFR T790M<15[13]
VemurafenibBRAF-V600E31[13]
Apoptosis Induction

Indole compounds can induce apoptosis in cancer cells through various signaling pathways. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to modulate the NF-κB pathway, which plays a critical role in cell survival.[3][14] By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis. Furthermore, some indole derivatives can induce apoptosis by activating the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases.[4][15]

Anti-Infective Agents: Combating Pathogens

The indole scaffold is also prevalent in the development of agents to combat infectious diseases caused by viruses and bacteria.

Antiviral Agents

Indole derivatives have been developed as potent inhibitors of various viral targets, including reverse transcriptase, integrase, and viral entry/fusion proteins, particularly in the context of HIV-1.[1][16][17] For instance, a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives have shown significant anti-HIV activity, with one compound exhibiting an EC50 of 0.53 µM.[1] Another class of indole-β-diketo acids has been designed to inhibit HIV-1 integrase, with several compounds demonstrating antiviral activity in cell-based assays.[16]

Compound ClassRepresentative CompoundTargetEC50/IC50 (µM)Reference
Pyrido[3,4-b]indoleCompound 7gHIV-1 Replication0.53[1]
Indole-β-diketo acidCompound 17aHIV-1 Integrase3.11[18]
Aryl-phospho-indoleIDX899HIV-1 Reverse Transcriptase0.011 (against Y181C/K103N mutant)[17]
Antimicrobial Agents

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole-based compounds have shown promise in this area. For example, indole-chalcone derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of indole-based therapeutic agents.

Synthesis of 2-Aryl-3-Aroyl-Indole Analogues (General Procedure)

This protocol is a general representation for the synthesis of 2-aryl-3-aroyl-indole analogues, which are potent tubulin polymerization inhibitors.

  • Step 1: Synthesis of 2-Aryl-1H-indole. A mixture of a substituted phenylhydrazine hydrochloride and a substituted acetophenone is heated in ethanol. The resulting solid is filtered and washed to yield the 2-aryl-1H-indole.

  • Step 2: Friedel-Crafts Acylation. To a solution of the 2-aryl-1H-indole in a suitable solvent (e.g., dichloromethane), a substituted benzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) are added at 0 °C. The reaction is stirred at room temperature until completion.

  • Step 3: Work-up and Purification. The reaction mixture is quenched with ice-water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired 2-aryl-3-aroyl-indole.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indole derivative in complete culture medium. Add 100 µL of the diluted compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare the indole-based inhibitor at various concentrations.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. Determine the Vmax (maximum rate of polymerization) and the final absorbance at steady state. Calculate the IC50 value for the inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of a compound on the cell cycle distribution of cancer cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by indole-based therapeutic agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indole_Kinase_Inhibitor Indole-Based Kinase Inhibitor Indole_Kinase_Inhibitor->EGFR Inhibits Indole_Kinase_Inhibitor->VEGFR Inhibits G cluster_cytoplasm Cytoplasm cluster_mitosis Mitosis Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Indole_Tubulin_Inhibitor Indole-Based Tubulin Inhibitor Indole_Tubulin_Inhibitor->Tubulin_Dimers Binds to Colchicine Site Indole_Tubulin_Inhibitor->Microtubule Inhibits Polymerization G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis G Start Compound Library (Indole Derivatives) Screening High-Throughput Screening (e.g., Cell Viability Assay) Start->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization (Mechanism of Action) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical G Start Synthesis of Indole Derivatives In_Vitro_Assay In Vitro Assay (e.g., Tubulin Polymerization) Start->In_Vitro_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cells) Start->Cytotoxicity Mechanism Mechanism Elucidation In_Vitro_Assay->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis Apoptosis->Mechanism

References

The Indole Piperazine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals

The indole piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This core scaffold, which features a bicyclic aromatic indole ring system linked to a six-membered piperazine heterocycle, has proven to be a versatile template for designing potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of indole piperazine derivatives across several key therapeutic areas, details common experimental protocols for their evaluation, and visualizes the associated biological pathways and workflows.

Core Structure and General Pharmacophoric Features

The pharmacological profile of an indole piperazine derivative is largely determined by the nature and position of substituents on both the indole and piperazine rings, as well as the linker connecting them. The core structure can be deconstructed into three key pharmacophoric elements:

  • The Indole Head Group: This region often interacts with a hydrophobic pocket in the target receptor. Substitutions on the indole ring, particularly at the 5-position, can significantly modulate affinity and selectivity. For instance, introducing a cyano group (-CN) at the 5-position of the indole moiety has been shown to enhance affinity for the 5-HT1A receptor.[3]

  • The Piperazine Core: This basic nitrogen-containing ring is crucial for the pharmacokinetic properties of the molecule, improving aqueous solubility and bioavailability.[1] The protonated nitrogen of the piperazine often forms a key ionic interaction or salt bridge with an acidic residue (e.g., an aspartate) in the binding site of the target receptor.[3]

  • The Terminal Moiety: This part of the molecule is highly variable and is a primary point of modification in SAR studies. It can be an aryl group, an amide, an imide, or a variety of other functional groups that explore different regions of the receptor's binding pocket to fine-tune potency, selectivity, and functional activity (agonist, antagonist, etc.).

Below is a diagram illustrating the general workflow of a structure-activity relationship study, a fundamental process in medicinal chemistry for optimizing lead compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Lead_Compound Identify Lead Compound Analog_Design Design Analogs (Vary R-groups) Synthesis Chemical Synthesis Analog_Design->Synthesis Feasibility In_Vitro_Assays In Vitro Assays (Binding, Functional) Synthesis->In_Vitro_Assays Test Compounds In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Assays->In_Vivo_Testing Promising Candidates Data_Analysis Analyze Data (IC50, Ki, etc.) In_Vitro_Assays->Data_Analysis Generate Data In_Vivo_Testing->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Interpret Results Optimization Lead Optimization SAR_Establishment->Optimization Guide Design Optimization->Analog_Design Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Structure-Activity Relationships at Key Therapeutic Targets

Serotonin 5-HT1A Receptors: Antidepressant and Anxiolytic Agents

Indole piperazine derivatives are prominent ligands for the 5-HT1A receptor, a key target in the treatment of depression and anxiety.[3][4] Many of these compounds act as agonists or partial agonists.

Key SAR Insights:

  • Indole Substituents: A 5-cyano (5-CN) or 5-fluoro (5-F) substitution on the indole ring generally enhances affinity for the 5-HT1A receptor.[3]

  • Linker Length: An ethyl or propyl linker between the indole and piperazine moieties is often optimal for high affinity.

  • Terminal Group: The terminal fragment attached to the second nitrogen of the piperazine is critical. A benzamide moiety has been shown to produce potent agonistic activity.[3]

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5]

GHT1A_Signaling Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Blocked ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Decreased Neuronal Excitability (Therapeutic Effect) cAMP->Cellular_Response Leads to

Caption: Simplified signaling pathway of the 5-HT1A receptor.

Table 1: SAR of Indolealkylpiperazine Derivatives as 5-HT1A Receptor Agonists

CompoundIndole SubstitutionTerminal Amide GroupEC50 (nM)
FW01 5-F2-methoxybenzamide1.83
13a 5-CNBenzamide10.7
13m 5-CN2-fluorobenzamide1.01
13n 5-CN3-fluorobenzamide1.54
13o 5-CN4-fluorobenzamide1.34
Data sourced from Zhu et al. (2020)[3][4]
Dopamine D2/D4 Receptors: Antipsychotic Agents

Many typical and atypical antipsychotic drugs target dopamine receptors, and indole piperazine derivatives have been developed as mixed D2/D4 receptor antagonists.[5][6][7] The goal is often to achieve a higher affinity for the D4 receptor relative to the D2 receptor to potentially reduce motor side effects (extrapyramidal symptoms) associated with strong D2 blockade.[7]

Key SAR Insights:

  • Indoline Core: Modification of the indole to an indoline (a saturated version) is a common strategy. Methyl substitution on the indoline ring can enhance potency.[6]

  • Piperazine Linker: An acetyl linker between the indoline and piperazine is often employed.

  • Terminal Group: A benzyl group, particularly with chloro-substitution (e.g., 4-chlorobenzyl), on the terminal piperazine nitrogen is favorable for potent D2/D4 antagonism.[6]

Similar to the 5-HT1A receptor, the D2 receptor is a Gi/o-coupled GPCR, and its antagonism leads to an increase in cAMP levels, counteracting the effects of dopamine.

D2_Signaling Antagonist D2 Antagonist (Indole Piperazine Derivative) Receptor Dopamine D2 Receptor Antagonist->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Inhibits (when activated) Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Cellular_Response Modulation of Neuronal Activity (Antipsychotic Effect) cAMP->Cellular_Response

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Table 2: SAR of Indoline-Piperazine Derivatives as D2/D4 Receptor Antagonists

CompoundIndoline SubstitutionTerminal Benzyl SubstitutionD2 Ki (nM)D4 Ki (nM)
1 None4-Cl10011
2n 2-Methyl4-Cl262.5
7b 2-Methyl4-Cl293.5
Data sourced from Zhao et al. (2002)[6][8]
Cholinesterase Inhibition: Agents for Alzheimer's Disease

A key strategy in treating Alzheimer's disease is to boost cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Indole-based structures are effective for this purpose.[9][10][11]

Key SAR Insights:

  • Indole Core: The indole scaffold itself is a good starting point for cholinesterase inhibitors.

  • Sulfonamide Linker: Linking various substituted benzene sulfonyl chlorides to an amine group on the indole core has yielded potent dual inhibitors of both AChE and BChE.[9]

  • Substitutions: Fluorinated compounds on the terminal benzene ring have shown to be particularly potent.[10]

Table 3: SAR of Indole-based Sulfonamide Derivatives as Cholinesterase Inhibitors

CompoundSubstitution on Benzene RingAChE IC50 (µM)BChE IC50 (µM)
Donepezil (Standard) -0.0160.30
9 4-F0.150.20
11a 2,4-di-F0.100.20
Data sourced from relevant studies.[9][10]
TRPC6 Channel Modulation: Neuroprotection in Alzheimer's Disease

Recent research has identified the Transient Receptor Potential Canonical 6 (TRPC6) channel as a novel therapeutic target for Alzheimer's disease.[12] Activation of TRPC6-mediated calcium entry can protect dendritic spines from amyloid toxicity.[12] Piperazine derivatives have been identified as potent TRPC6 agonists.

The signaling cascade involves the influx of Ca²⁺ through the TRPC6 channel, which then activates downstream pathways involving CaMKII and CREB, ultimately leading to neuroprotective effects.[12][13]

TRPC6_Signaling TRPC6 TRPC6 Channel Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx CaMKII CaMKII Ca_Influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates pCREB p-CREB Neuroprotection Neuroprotection (Synapse Stability, Reduced Aβ) pCREB->Neuroprotection Promotes

Caption: Neuroprotective signaling pathway of the TRPC6 channel.

Antibacterial Agents

Novel indole-piperazine derivatives have shown promising efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

Key SAR Insights:

  • Scaffold: The core indole-piperazine structure serves as a new scaffold for antimicrobial development.

  • Substitutions: Specific substitutions on the terminal aryl ring are critical for activity. For example, compound 9a in a recent study, which contains a complex terminal group, exhibited superior in vitro antibacterial profiles compared to gentamicin.[14]

Table 4: Antibacterial Activity (MIC, µg/mL) of Selected Indole-Piperazine Derivatives

CompoundS. aureusMRSAE. coli
Gentamicin 121
8f 248
9a 0.514
9h 128
Data sourced from Wang et al. (2023)[14]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.

  • Objective: To measure the ability of a test compound to displace a known radioligand from the 5-HT1A receptor.

  • Materials:

    • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [³H]8-OH-DPAT (an agonist).

    • Non-specific Control: 10 µM Serotonin.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer. Determine protein concentration.

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Incubation: Add the membrane preparation, radioligand, and either buffer, non-specific control, or test compound to the appropriate wells. Incubate for 60 minutes at 25°C to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.

    • Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM).

    • Data Analysis: Calculate specific binding (Total CPM - Non-specific CPM). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]

Functional Assay for Dopamine D2 Receptor (cAMP Inhibition)

This protocol measures the functional antagonism of the D2 receptor by quantifying changes in intracellular cAMP levels.

  • Objective: To determine the ability of a test compound to block dopamine-induced inhibition of cAMP production.

  • Materials:

    • Cell Line: HEK293 cells stably expressing the human D2 receptor.

    • Adenylyl Cyclase Activator: Forskolin.

    • Agonist: Dopamine.

    • cAMP Detection Kit: Commercially available kit (e.g., HTRF, LANCE).

  • Procedure:

    • Cell Culture: Plate cells in 96-well plates and grow to confluence.

    • Assay Preparation: Wash cells with serum-free media. Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.

    • Antagonist Incubation: Add serial dilutions of the indole piperazine test compound and incubate.

    • Agonist Stimulation: Add a fixed concentration of dopamine to stimulate the D2 receptors.

    • Forskolin Stimulation: Immediately add forskolin to all wells to activate adenylyl cyclase and induce cAMP production.

    • Lysis and Detection: Incubate for 30 minutes at 37°C. Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.

    • Data Analysis: Normalize the data. Plot the cAMP levels against the log concentration of the test compound to determine the IC50 value for the antagonism of the dopamine response.[3][14]

References

In Silico Modeling of 2-(piperazin-1-ylcarbonyl)-1H-indole Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the receptor binding of 2-(piperazin-1-ylcarbonyl)-1H-indole derivatives. This class of compounds has shown potential as modulators of various G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT3 receptor, and holds promise for the development of novel therapeutics for central nervous system disorders. This document outlines the key computational techniques, experimental protocols, and data interpretation necessary for a thorough in silico analysis of their structure-activity relationships (SAR).

Introduction to this compound Derivatives and Their Therapeutic Potential

The this compound scaffold represents a privileged structure in medicinal chemistry, combining the pharmacophoric features of an indole nucleus and a piperazine ring. This arrangement has been explored for its interaction with a variety of biological targets. Notably, derivatives of indole-2-carboxamide linked to a piperazine moiety have been identified as potent antagonists of the 5-HT3 receptor.[1] The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs and is also implicated in anxiety and other neuropsychiatric disorders. In silico modeling plays a crucial role in understanding the binding modes of these compounds, predicting their affinity for various receptors, and guiding the rational design of new, more potent, and selective analogs.

In Silico Modeling Workflow

A typical in silico workflow for the characterization of this compound receptor binding involves a multi-step process that integrates various computational techniques. This workflow allows for a comprehensive analysis from initial hit identification to lead optimization.

G cluster_0 Ligand and Receptor Preparation cluster_1 Binding Site Prediction and Docking cluster_2 Refinement and Advanced Analysis Ligand Ligand Preparation (2D to 3D conversion, energy minimization) BindingSite Binding Site Identification Ligand->BindingSite Receptor Receptor Preparation (Homology modeling if needed, protonation) Receptor->BindingSite Docking Molecular Docking (Predicting binding pose and affinity) BindingSite->Docking MD Molecular Dynamics Simulation (Assessing complex stability) Docking->MD QSAR QSAR Analysis (Relating chemical structure to biological activity) Docking->QSAR

A generalized workflow for in silico modeling of ligand-receptor interactions.

Quantitative Binding Data

The affinity of this compound derivatives for their target receptors is a critical parameter in drug design. Quantitative data, such as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is essential for SAR studies.

Compound IDTarget ReceptorpA2 ValueReference
13i 5-HT37.5[1]

Experimental Protocols

This section details the methodologies for the key in silico experiments used to model the binding of this compound derivatives to their target receptors.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and estimating the binding affinity.

Protocol for Docking this compound Derivatives to the 5-HT3 Receptor:

  • Ligand Preparation:

    • The 2D structure of the this compound derivative is sketched using a chemical drawing tool (e.g., ChemDraw).

    • The 2D structure is converted to a 3D structure and energy minimized using a suitable force field (e.g., MMFF94) in a molecular modeling software package (e.g., MOE, Schrödinger Maestro).

    • The protonation state of the piperazine nitrogen at physiological pH (7.4) is determined and assigned.

  • Receptor Preparation:

    • The 3D structure of the target receptor (e.g., a homology model of the human 5-HT3 receptor) is obtained from a protein structure database or built using homology modeling techniques if an experimental structure is unavailable.

    • The receptor structure is prepared by adding hydrogen atoms, assigning correct protonation states to titratable residues, and removing water molecules and any co-crystallized ligands.

    • The binding site is defined based on the location of the co-crystallized ligand in a template structure or through binding site prediction algorithms.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina, GOLD, Glide) is used to dock the prepared ligand into the defined binding site of the receptor.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

    • The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Protocol for a 2D-QSAR Study:

  • Data Set Preparation:

    • A dataset of this compound analogs with their corresponding biological activities (e.g., pA2 values) is compiled.

    • The dataset is divided into a training set (typically 70-80% of the data) to build the QSAR model and a test set to validate its predictive power.

  • Descriptor Calculation:

    • A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset using software like DRAGON or MOE.

  • Model Building and Validation:

    • Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a QSAR model that correlates the calculated descriptors with the biological activity.

    • The statistical quality and predictive ability of the model are assessed using various validation metrics, including the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² for the test set.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.

Protocol for MD Simulation of a Ligand-Receptor Complex:

  • System Setup:

    • The docked pose of the this compound derivative in the receptor's binding site is used as the starting structure.

    • The complex is embedded in a lipid bilayer (for membrane proteins like GPCRs) and solvated with water molecules. Ions are added to neutralize the system and mimic physiological ionic strength.

  • Simulation:

    • An MD simulation engine (e.g., GROMACS, AMBER) is used to run the simulation. The system is first energy minimized to remove any steric clashes.

    • The system is then gradually heated to the desired temperature and equilibrated under constant pressure and temperature conditions.

    • A production run of several nanoseconds to microseconds is performed to generate a trajectory of the complex's atomic motions.

  • Analysis:

    • The trajectory is analyzed to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation of the ligand).

    • The binding free energy can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

    • Key intermolecular interactions are monitored throughout the simulation to understand their temporal stability.

Signaling Pathways

Understanding the signaling pathway of the target receptor is crucial for interpreting the functional consequences of ligand binding. For the 5-HT3 receptor, an ion channel, ligand binding directly leads to ion influx and cellular depolarization.

G Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds to IonChannel Ion Channel Opening Receptor->IonChannel Activates Antagonist 2-(piperazin-1-ylcarbonyl) -1H-indole Derivative Antagonist->Receptor Blocks IonInflux Na+ / K+ Influx IonChannel->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization Response Physiological Response (e.g., Nausea, Anxiety) Depolarization->Response

Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound derivatives.

Conclusion

The in silico modeling of this compound receptor binding provides a powerful and efficient approach to understanding their pharmacological properties and guiding the development of new therapeutic agents. By integrating molecular docking, QSAR analysis, and molecular dynamics simulations, researchers can gain detailed insights into the molecular determinants of ligand recognition and receptor activation or inhibition. This technical guide serves as a foundational resource for scientists and drug development professionals engaged in the computational design and analysis of this promising class of compounds.

References

A Technical Guide to the Preliminary Biological Screening of 2-(Piperazin-1-ylcarbonyl)-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a significant pharmacophore in medicinal chemistry, forming the scaffold for numerous compounds with diverse biological activities. When coupled with a piperazine moiety, another privileged heterocyclic system, the resulting indole-piperazine conjugates present a promising avenue for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of compounds structurally related to 2-(piperazin-1-ylcarbonyl)-1H-indole. While specific data for the title compound is not extensively available in the public domain, this document synthesizes findings from closely related analogs to offer insights into potential anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for key biological assays are provided, alongside visualizations of experimental workflows and relevant signaling pathways to guide researchers in the evaluation of this chemical class.

Introduction

Indole and its derivatives are fundamental heterocyclic structures that have garnered significant attention in drug discovery due to their presence in a wide array of bioactive natural products and synthetic drugs.[1][2] The indole scaffold is a key component in several approved anticancer agents, highlighting its therapeutic potential.[3][4] Similarly, the piperazine ring is a common feature in many pharmacologically active molecules, contributing to improved pharmacokinetic properties and biological activity.[5][6] The combination of these two moieties in structures analogous to this compound has been explored for various therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[7][8] This guide aims to provide a detailed framework for the preliminary biological evaluation of this class of compounds.

Anticancer Activity

Derivatives of indole and piperazine have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key cellular processes like cell cycle progression and the induction of apoptosis.[9][10] The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of selected indole-piperazine derivatives against various cancer cell lines, as reported in the literature. It is important to note that these are analogous structures, and the activity of this compound may vary.

Compound IDCancer Cell LineIC50 (µM)Reference
Indolin-2-one Derivative (6d) A549 (Lung)3.59[11]
Indolin-2-one Derivative (6l) A549 (Lung)5.58[11]
Indolin-2-one Derivative (5f) HCT-116 (Colon)3.49[11]
Indolin-2-one Derivative (6l) HCT-116 (Colon)4.57[11]
Vindoline-Piperazine Conjugate (23) MDA-MB-468 (Breast)1.00[12]
Vindoline-Piperazine Conjugate (25) HOP-92 (Lung)1.35[12]
Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) Average over MCF-7, A549, HCT~2[4]
Thiophenyl-3-phenyl-1H-indole-carbohydrazide (6i) COLO 205 (Colon)0.071[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization of Anticancer Screening Workflow

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation (for promising compounds) start Start: Synthesized Compound cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanistic_studies Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) ic50->mechanistic_studies xenograft Xenograft Mouse Model mechanistic_studies->xenograft efficacy Assess Tumor Growth Inhibition xenograft->efficacy toxicity Evaluate Toxicity efficacy->toxicity antimicrobial_workflow start Start: Test Compound serial_dilution Serial Dilution of Compound in 96-well Plate start->serial_dilution prepare_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbes prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic mbc_test Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) read_mic->mbc_test anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Gene Transcription

References

The Therapeutic Potential of Indole-2-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its derivatives, indole-2-carboxamides have emerged as a particularly versatile class of compounds, demonstrating significant therapeutic potential across diverse disease areas, including oncology, virology, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth exploration of the therapeutic landscape of indole-2-carboxamides, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Anticancer Activity

Indole-2-carboxamides have shown significant promise as anticancer agents by targeting multiple molecular pathways critical for cancer progression.[1] These compounds have been investigated for their ability to inhibit protein kinases, induce apoptosis, and modulate gene expression.[1]

Multi-Targeted Kinase Inhibition

Several studies have highlighted the potential of indole-2-carboxamides as inhibitors of key protein kinases involved in cancer cell signaling, such as EGFR, HER2, VEGFR-2, and CDK2.[1][2][3] This multi-targeted approach offers the potential for improved efficacy and reduced development of resistance.[2]

Table 1: Antiproliferative and Kinase Inhibitory Activity of Selected Indole-2-Carboxamides

CompoundTarget Cell Line(s)GI50 / IC50 (µM)Target Kinase(s)Kinase IC50 (nM)Reference
6i MCF-76.10 ± 0.4EGFR, HER2, VEGFR-2, CDK2-[1]
6v MCF-76.49 ± 0.3EGFR, HER2, VEGFR-2, CDK2-[1]
5d A549, MCF-7, Panc-1, HT-29Mean GI50 = 1.05EGFR, CDK2-[2]
5e A549, MCF-7, Panc-1, HT-29Mean GI50 = 0.95EGFR, CDK2-[2]
Va Panc-1, MCF-7, HT-29, A-549GI50 = 26 - 86 nMEGFR, BRAFV600E, VEGFR-2EGFR: 71 ± 6; BRAFV600E: 77 - 107; VEGFR-2: -[3]
8a KNS42 (Pediatric GBM)IC50 (viability) = 0.33--[4]
8c DAOY (Medulloblastoma)IC50 (viability) = 4.10--[4]
8f DAOY (Medulloblastoma)IC50 (viability) = 3.65--[4]

GI50: 50% Growth Inhibition; IC50: 50% Inhibitory Concentration. Values are represented as mean ± standard deviation where available.

Induction of Apoptosis

A key mechanism of action for several anticancer indole-2-carboxamides is the induction of apoptosis. Studies have shown that these compounds can trigger programmed cell death through the activation of caspase cascades and the modulation of apoptotic proteins like Bax and Bcl-2.[2]

Figure 1: Apoptosis Induction Pathway by Indole-2-Carboxamides Indole_Carboxamide Indole-2-Carboxamide (e.g., 5d, 5e) Bax Bax (Pro-apoptotic) Indole_Carboxamide->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indole_Carboxamide->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis induction by indole-2-carboxamides.

Experimental Protocols
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5x10^3 to 1x10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the indole-2-carboxamide derivatives and a vehicle control. A reference drug (e.g., doxorubicin, erlotinib) is also included.[3]

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI50/IC50 values are determined by plotting the percentage of viability against the compound concentration.[2]

  • Assay Principle: The inhibitory effect of the compounds on specific kinases (e.g., EGFR, CDK2) is measured using in vitro kinase assay kits. These assays typically measure the phosphorylation of a substrate by the kinase.

  • Reaction Mixture: The kinase, substrate, ATP, and various concentrations of the test compound are combined in a reaction buffer.

  • Incubation: The reaction is allowed to proceed at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based method.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[2][3]

Antiviral Activity

Indole-2-carboxamides have demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[5][6] These compounds are being explored as potential therapeutics for infections caused by alphaviruses, picornaviruses, and paramyxoviruses.[5]

Table 2: Antiviral Activity of Selected Indole-2-Carboxamides

CompoundVirusAssayIC50 (µM)Selectivity Index (SI)Reference
CCG205432 Western Equine Encephalitis Virus (WEEV) RepliconsCell-based~1>100[5]
CCG206381 Western Equine Encephalitis Virus (WEEV) RepliconsCell-based~1>100[5]
CCG209023 Western Equine Encephalitis Virus (WEEV) RepliconsCell-based~1>100[5]
8f Coxsackie B3 (Cox B3) virusIn vitro-17.1[7]
14f Influenza AIn vitro7.5312.1[7]

IC50: 50% Inhibitory Concentration; SI: Selectivity Index (ratio of cytotoxic concentration to effective concentration).

Mechanism of Action

While the exact molecular target of many antiviral indole-2-carboxamides is still under investigation, mechanism-of-action studies suggest that they may target host factors involved in viral replication.[5] For instance, some compounds have been shown to modulate cap-dependent translation, a crucial process for the synthesis of viral proteins.[5]

Figure 2: Proposed Antiviral Mechanism Workflow Virus RNA Virus Host_Cell Host Cell Virus->Host_Cell Infects Viral_Entry Viral Entry Host_Cell->Viral_Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Cap_Dependent_Translation Cap-Dependent Translation (Host Machinery) Viral_RNA_Release->Cap_Dependent_Translation Viral_Proteins Viral Proteins Cap_Dependent_Translation->Viral_Proteins Viral_Replication Viral Replication Viral_Proteins->Viral_Replication New_Virions New Virions Viral_Replication->New_Virions Indole_Carboxamide Indole-2-Carboxamide Indole_Carboxamide->Cap_Dependent_Translation Inhibits

Caption: Proposed antiviral mechanism of indole-2-carboxamides.

Experimental Protocols
  • Cell Line: A stable cell line expressing a viral replicon (a self-replicating portion of the viral genome, often linked to a reporter gene like luciferase) is used.

  • Compound Treatment: Cells are treated with various concentrations of the indole-2-carboxamide compounds.

  • Incubation: Plates are incubated for a period that allows for replicon replication (e.g., 24-48 hours).

  • Reporter Gene Assay: The activity of the reporter gene is measured (e.g., luciferase activity). A decrease in reporter signal indicates inhibition of replicon replication.

  • Data Analysis: IC50 values are calculated based on the dose-response curve of reporter gene inhibition.[5]

Antituberculosis Activity

Indole-2-carboxamides have been identified as a promising class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[8][9] Structure-activity relationship (SAR) studies have been conducted to optimize their potency and metabolic stability.[8]

Table 3: Anti-Mycobacterial Activity of Selected Indole-2-Carboxamides

CompoundStrainMIC (µM)Reference
1 M. tuberculosisLow micromolar[8][9]
39 M. tuberculosisImproved in vitro activity[8]
41 M. tuberculosisImproved in vitro activity[8]
8g M. tuberculosis H37Rv (drug-sensitive)0.32[10]
26 M. tuberculosis (drug-sensitive, MDR, XDR)0.012[11]

MIC: Minimum Inhibitory Concentration.

Mechanism of Action

The mycobacterial membrane protein large 3 (MmpL3) transporter has been identified as a key target for several classes of antitubercular compounds, including indole-2-carboxamides.[10][11][12] MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[12] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Figure 3: MmpL3 Inhibition by Indole-2-Carboxamides Indole_Carboxamide Indole-2-Carboxamide MmpL3 MmpL3 Transporter Indole_Carboxamide->MmpL3 Inhibits Mycolic_Acid_Transport Mycolic Acid Transport MmpL3->Mycolic_Acid_Transport Mediates Cell_Wall_Synthesis Mycobacterial Cell Wall Synthesis Mycolic_Acid_Transport->Cell_Wall_Synthesis Is essential for Bacterial_Viability Bacterial Viability Cell_Wall_Synthesis->Bacterial_Viability Is required for

Caption: Inhibition of MmpL3 by indole-2-carboxamides.

Experimental Protocols
  • Bacterial Culture: M. tuberculosis is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9).

  • Compound Preparation: Serial dilutions of the indole-2-carboxamide compounds are prepared in 96-well plates.

  • Inoculation: The bacterial suspension is added to each well containing the test compounds.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C) for several days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.

Modulation of Cannabinoid Receptors

Indole-2-carboxamides have been identified as potent allosteric modulators of the cannabinoid receptor 1 (CB1).[13][14] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind, offering a novel approach to fine-tuning receptor activity with potentially fewer side effects.[15]

Table 4: Activity of Indole-2-Carboxamides as CB1 Allosteric Modulators

CompoundKB (nM)Binding Cooperativity (α)Reference
11j 167.316.55[13][14]

KB: Equilibrium dissociation constant; α: Binding cooperativity factor.

Structure-Activity Relationship (SAR)

SAR studies have revealed that the indole ring is important for maintaining high binding affinity to the allosteric site, while substituents at the C3 position of the indole ring significantly influence the allosteric modulation.[13][14]

Figure 4: Logical Relationship in CB1 Allosteric Modulator SAR Indole_Carboxamide_Core Indole-2-Carboxamide Scaffold Indole_Ring Indole Ring Presence Indole_Carboxamide_Core->Indole_Ring C3_Substituent C3 Substituent Indole_Carboxamide_Core->C3_Substituent Binding_Affinity High Binding Affinity to Allosteric Site Indole_Ring->Binding_Affinity Preferred for Allostery_Generation Generation of Allostery on Orthosteric Site C3_Substituent->Allostery_Generation Significantly Impacts

Caption: SAR of indole-2-carboxamides as CB1 allosteric modulators.

Experimental Protocols
  • Membrane Preparation: Cell membranes expressing the CB1 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled orthosteric ligand (e.g., [³H]CP55,940) in the presence and absence of the indole-2-carboxamide modulator at various concentrations.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the dissociation constant (KB) of the allosteric modulator and the binding cooperativity factor (α).[16]

Conclusion

Indole-2-carboxamides represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in diverse areas such as oncology, virology, and infectious diseases, coupled with their ability to modulate challenging targets like the CB1 receptor, underscores their significance in modern drug discovery. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole nucleus is a prominent scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1] When combined with a piperazine moiety, these derivatives often exhibit significant pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3] This document provides a detailed experimental protocol for conducting a preliminary in vitro assessment of the cytotoxic activity of 2-(piperazin-1-ylcarbonyl)-1H-indole, a compound belonging to this promising class. The protocol is based on the widely used MTT assay for cell viability. Additionally, a general framework for a target-based kinase inhibition assay is presented, as many indole derivatives have been identified as kinase inhibitors.[4]

Quantitative Data Summary

The following table is a representative example of how to summarize quantitative data from in vitro cytotoxicity assays. Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.

Cell LineCompoundIC₅₀ (µM)
HCT116 (Human Colorectal Carcinoma)This compound8.5 ± 1.2
A549 (Human Lung Adenocarcinoma)This compound12.3 ± 2.1
HeLa (Human Cervical Cancer)This compound9.8 ± 1.5
Doxorubicin (Positive Control)Doxorubicin0.5 ± 0.1

Caption: Table 1. Cytotoxicity of this compound against various human cancer cell lines.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀). The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT116, A549, HeLa)[5]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions of the stock solution in a complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: General Kinase Inhibition Assay (FRET-based)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase, a common target for indole-based molecules.[4] This example uses a Förster Resonance Energy Transfer (FRET) based assay.

Materials:

  • This compound

  • Recombinant Kinase (e.g., Haspin, EGFR)[4][5]

  • Kinase-specific peptide substrate labeled with a FRET donor

  • ATP

  • Antibody that recognizes the phosphorylated substrate, labeled with a FRET acceptor

  • Assay buffer (specific to the kinase)

  • DMSO

  • 384-well assay plates

  • Microplate reader capable of detecting FRET signals

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO in a separate plate.

  • Assay Reaction:

    • Add the kinase, peptide substrate, and assay buffer to the wells of the 384-well plate.

    • Transfer a small volume of the diluted compound to the assay wells. Include a known inhibitor as a positive control and DMSO as a negative control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing the FRET acceptor-labeled antibody.

    • Incubate for a further 60 minutes to allow for antibody binding.

    • Measure the FRET signal on a compatible plate reader. A high FRET signal indicates high kinase activity (substrate phosphorylation), while a low signal indicates inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay Protocol cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116) seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Compound Dilution (Stock in DMSO) treatment Treat with Compound (48-72h Incubation) compound_prep->treatment seeding->treatment mtt_add Add MTT Reagent (4h Incubation) treatment->mtt_add solubilize Solubilize Formazan (with DMSO) mtt_add->solubilize readout Measure Absorbance (570 nm) solubilize->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) RTK->Downstream Phosphorylates & Activates Compound 2-(piperazin-1-ylcarbonyl)- 1H-indole Compound->RTK Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Potential mechanism of action via kinase inhibition.

References

Application Notes and Protocols for the Use of 2-(piperazin-1-ylcarbonyl)-1H-indole in Cell-Based GPCR Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the characterization of 2-(piperazin-1-ylcarbonyl)-1H-indole and related indole-2-carboxamide derivatives in cell-based G protein-coupled receptor (GPCR) assays. While specific data for this compound is not extensively available in public literature, the indole-2-carboxamide scaffold is a known privileged structure for targeting GPCRs, notably as allosteric modulators of the cannabinoid CB1 receptor.[1] This document will, therefore, focus on the application of this compound class in the context of CB1 receptor modulation, providing researchers with the necessary protocols to assess its potential pharmacological activity. The provided methodologies can be adapted for screening against other GPCRs.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The indole-2-carboxamide chemical scaffold has emerged as a versatile template for the development of novel GPCR modulators.[2][3] Compounds belonging to this class have been identified as allosteric modulators of the cannabinoid CB1 receptor, offering a nuanced approach to receptor modulation compared to classical orthosteric ligands.[1] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, leading to conformational changes that can potentiate or inhibit the effects of the orthosteric ligand.

The compound this compound features the core indole-2-carboxamide structure linked to a piperazine moiety, a common functional group in medicinal chemistry known to enhance solubility and provide a handle for further chemical modification.[4][5] The protocols outlined below describe standard cell-based assays to determine the affinity and functional activity of such compounds at the CB1 receptor, including radioligand binding assays and G-protein activation assays.

Potential Signaling Pathways

The cannabinoid CB1 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can modulate the activity of other effectors, such as ion channels. Allosteric modulators can influence the binding of orthosteric ligands and/or the efficacy of G-protein coupling.

GPCR_Signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o Protein (αβγ) CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand Orthosteric Agonist Ligand->CB1 Binds Modulator 2-(piperazin-1-ylcarbonyl) -1H-indole (Allosteric Modulator) Modulator->CB1 Binds to allosteric site ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Figure 1: Simplified signaling pathway of the CB1 receptor.

Experimental Protocols

The following protocols are designed to assess the pharmacological properties of this compound at the human CB1 receptor.

Cell Culture and Membrane Preparation
  • Cell Line: HEK293 or CHO cells stably expressing the human CB1 receptor (hCB1).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Membrane Preparation:

    • Grow cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA protein assay.

    • Store membrane preparations at -80°C.

Radioligand Binding Assay

This assay determines the ability of the test compound to modulate the binding of a known radiolabeled orthosteric ligand to the CB1 receptor.

  • Materials:

    • hCB1 receptor-expressing cell membranes.

    • Radioligand: [3H]CP-55,940 (a high-affinity CB1 agonist).

    • Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2).

    • Test compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Protocol:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, radioligand (at a final concentration close to its Kd), and either the test compound, vehicle, or the non-specific binding control.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Analyze the data to determine the effect of the test compound on radioligand binding.

[35S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G proteins by the GPCR in response to ligand binding.

  • Materials:

    • hCB1 receptor-expressing cell membranes.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Test compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • 96-well microplates.

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, GDP (to a final concentration of 10 µM), and the test compound or vehicle.

    • Add the cell membrane preparation and pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS (to a final concentration of 0.1 nM).

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the assay and separate bound from free [35S]GTPγS using filtration as described for the radioligand binding assay.

    • Quantify the radioactivity and analyze the data to determine the effect of the test compound on G-protein activation.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (hCB1 expressing cells) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay ([3H]CP-55,940) Membrane_Prep->Binding_Assay Functional_Assay Functional Assay ([35S]GTPγS Binding) Membrane_Prep->Functional_Assay Compound_Prep Compound Dilution (2-(piperazin-1-ylcarbonyl) -1H-indole) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Binding_Analysis Determine Affinity (Ki) & Cooperativity (α) Binding_Assay->Binding_Analysis Functional_Analysis Determine Potency (EC50) & Efficacy (% Activation) Functional_Assay->Functional_Analysis

Figure 2: General experimental workflow for compound characterization.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Radioligand Binding Assay Data for Indole-2-Carboxamide Analogs

CompoundKi (nM)α Value (Cooperativity Factor)
This compound TBDTBD
Analog A1502.5
Analog B2751.8
Analog C983.1
Reference Modulator1202.8

TBD: To Be Determined

Table 2: Hypothetical [35S]GTPγS Binding Assay Data for Indole-2-Carboxamide Analogs

CompoundEC50 (nM)Emax (% of control agonist)
This compound TBDTBD
Analog A32085
Analog B51070
Analog C25095
Reference Agonist50100

TBD: To Be Determined

Conclusion

The protocols described in these application notes provide a robust framework for the initial characterization of this compound and related indole-2-carboxamide derivatives at the CB1 receptor. By employing radioligand binding and functional G-protein activation assays, researchers can elucidate the affinity, potency, and efficacy of these compounds, thereby guiding further drug discovery and development efforts. These methodologies are also adaptable for screening against a wider panel of GPCRs to determine target selectivity and off-target effects.

References

Application Notes and Protocols: Radioligand Binding Assay for 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(piperazin-1-ylcarbonyl)-1H-indole belongs to a class of molecules containing both an indole and a piperazine moiety. These structural motifs are common in pharmacologically active compounds that target the central nervous system (CNS). Derivatives of indole-2-carbonyl piperazine are under investigation for their potential as antidepressants, suggesting possible interactions with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors. Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with a target receptor, using the serotonin 5-HT2A receptor as a primary example.

Principle of the Assay

A radioligand binding assay measures the affinity of a ligand for a receptor. In a competitive binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with a membrane preparation containing the receptor. The unlabeled test compound, this compound, is added in increasing concentrations. The test compound will compete with the radioligand for binding to the receptor. By measuring the decrease in the amount of bound radioligand at various concentrations of the test compound, the inhibitory constant (Ki), a measure of the affinity of the test compound for the receptor, can be determined.

Data Presentation

The quantitative data obtained from the radioligand binding assays should be summarized for clear comparison. The following table is a template for presenting the binding parameters.

CompoundTarget ReceptorRadioligandKi (nM)Bmax (fmol/mg protein)Kd of Radioligand (nM)
This compounde.g., 5-HT2Ae.g., [3H]KetanserinUser-determinedUser-determinedUser-determined
Reference Compounde.g., 5-HT2Ae.g., [3H]KetanserinKnown valueN/AN/A

Note: Ki, Bmax, and Kd values are to be determined experimentally.

Experimental Protocols

Membrane Preparation from Cells or Tissues

This protocol describes the preparation of crude membrane fractions containing the target receptors.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells stably transfected with the human 5-HT2A receptor) or animal tissue known to express the receptor (e.g., rat frontal cortex).

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cells or dissect the tissue and place them in ice-cold Homogenization Buffer.

  • Homogenize the cells or tissue using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10-15 seconds) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.

  • Repeat the centrifugation and washing step two more times.

  • Resuspend the final membrane pellet in Assay Buffer (see below) at a protein concentration of 1-2 mg/mL.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Store the membrane aliquots at -80°C until use.

Saturation Binding Assay (to determine Kd and Bmax of the radioligand)

This assay is performed to characterize the binding of the radioligand to the target receptor.

Materials:

  • Membrane preparation.

  • Radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Non-specific binding control (e.g., 10 µM Mianserin for 5-HT2A receptors).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane preparation (typically 20-50 µg protein), varying concentrations of the radioligand, and Assay Buffer to a final volume of 200 µL.

    • Non-specific Binding: Add membrane preparation, varying concentrations of the radioligand, a saturating concentration of the non-specific binding control, and Assay Buffer to a final volume of 200 µL.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Competitive Binding Assay (to determine Ki of the test compound)

This assay measures the ability of the test compound to displace the radioligand.

Materials:

  • Same as for the Saturation Binding Assay.

  • Test compound: this compound.

  • Reference compound with known affinity for the target receptor.

Procedure:

  • Prepare serial dilutions of the test compound and the reference compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and Assay Buffer.

    • Non-specific Binding: Membrane preparation, a fixed concentration of radioligand, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound or reference compound.

  • The final assay volume should be 200 µL.

  • Incubate, filter, and wash as described in the saturation binding protocol.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT or Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binding G_Protein Gq Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of target proteins

Application Notes and Protocols for In Vivo Administration of 2-(piperazin-1-ylcarbonyl)-1H-indole in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in vivo administration data for the compound 2-(piperazin-1-ylcarbonyl)-1H-indole in rodent models. The following application notes and protocols are compiled based on established methodologies for structurally related indole and piperazine derivatives. Researchers are strongly advised to conduct preliminary dose-finding, pharmacokinetic, and toxicity studies to determine safe and effective dosage ranges for their specific experimental context.

Introduction

This document provides a comprehensive guide for the in vivo administration of this compound in rodent models, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are based on standard practices for similar heterocyclic compounds and are intended to serve as a starting point for study design.

Quantitative Data Summary

The following tables are structured to guide the collection and presentation of empirical data for this compound.

Table 1: Physicochemical Properties and Formulation

ParameterDataReference
Molecular Weight229.28 g/mol [1]
AppearanceSolid[1]
Purity>95%[1]
SolubilityTo be determined empirically in various vehicles (e.g., water, saline, DMSO, Tween 80)
Formulation for DosingTo be determined based on solubility and route of administration

Table 2: Example Pharmacokinetic Parameters of Related Piperazine/Indole Compounds in Rodents

CompoundAnimal ModelDose & RouteCmaxTmaxt1/2AUCReference
BuspironeRat5 mg/kg, IVN/AN/A25 minN/A[2]
1-(2-pyrimidinyl)-piperazine (1-PP)Rat10 mg/kg, IVN/AN/A79 minN/A[2]
LQFM018 (piperazine-containing)Rat100 mg/kg, IPN/AN/ALow t1/2N/A[3]
Emodin (with piperine)Rat20 mg/kg, OralIncreased significantlyN/AN/AIncreased significantly[4]
OxypeucedaninRat20 mg/kg, OralN/A3.38 h2.94 hN/A[5]

Table 3: Example Efficacy Data of a Related Indole Compound in Rodents

CompoundAnimal ModelEfficacy EndpointRouteED50Reference
Indole-2-carboxylate derivativeMouseInhibition of NMDA-induced convulsionsIV0.06 mg/kg[6]
Indole-2-carboxylate derivativeMouseInhibition of NMDA-induced convulsionsOral6 mg/kg[6]

Experimental Protocols

Formulation of Dosing Solutions

Objective: To prepare a homogenous and stable formulation of this compound for in vivo administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.9% saline, 5% DMSO in saline, 0.5% methylcellulose)

  • Sonicator

  • Vortex mixer

  • Sterile tubes and syringes

Protocol:

  • Determine the optimal vehicle based on preliminary solubility testing.

  • For a suspension, weigh the required amount of the compound and wet it with a small amount of vehicle to form a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to achieve a uniform suspension.

  • For a solution, dissolve the compound directly in the chosen vehicle. Gentle heating or sonication may be required.

  • Visually inspect the final formulation for homogeneity.

  • Prepare fresh on the day of dosing.

Administration via Oral Gavage (PO)

Objective: To administer a precise dose of the compound directly into the stomach of a rodent.

Materials:

  • Dosing formulation

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice)

  • Syringes

  • Animal scale

Protocol:

  • Weigh the animal to calculate the exact volume of dosing formulation required.

  • Gently restrain the rodent, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

  • Without forcing, gently insert the gavage needle into the esophagus and advance it to the pre-measured length.

  • Slowly administer the formulation.

  • Withdraw the needle gently and monitor the animal for any signs of distress.

Administration via Intraperitoneal Injection (IP)

Objective: To administer the compound into the peritoneal cavity for rapid systemic absorption.

Materials:

  • Dosing formulation

  • Sterile needles (e.g., 23-25 gauge) and syringes

  • 70% ethanol wipes

  • Animal scale

Protocol:

  • Weigh the animal to calculate the correct injection volume.

  • Position the animal on its back with its head tilted slightly down.

  • Locate the injection site in the lower right abdominal quadrant to avoid internal organs.

  • Clean the injection site with an alcohol wipe.

  • Insert the needle at a 30-40° angle into the peritoneal cavity.

  • Aspirate gently to ensure no blood or urine is drawn, indicating incorrect placement.

  • Inject the formulation slowly.

  • Withdraw the needle and return the animal to its cage, monitoring for any adverse effects.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Materials:

  • Dosing formulation

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Administer the compound to a cohort of rodents via the desired route (e.g., IV, PO, IP).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to separate plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound.[2][3]

  • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC.

Visualization of Workflows and Pathways

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis solubility Solubility Testing formulation Formulation Preparation solubility->formulation dose_calc Dose Calculation formulation->dose_calc animal_restraint Animal Restraint dose_calc->animal_restraint po_admin Oral Gavage (PO) animal_restraint->po_admin ip_admin Intraperitoneal (IP) Injection animal_restraint->ip_admin blood_sampling Blood Sampling (Time Course) po_admin->blood_sampling ip_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep lc_ms LC-MS/MS Analysis plasma_sep->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis G compound This compound (Hypothetical Antagonist) receptor Target Receptor (e.g., GPCR, Ion Channel) compound->receptor Binds to and blocks g_protein G-Protein Activation receptor->g_protein Inhibition of activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Inhibition second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Reduction cellular_response Cellular Response second_messenger->cellular_response Altered response

References

Application Notes and Protocols for Pharmacokinetic Profiling of 2-(piperazin-1-ylcarbonyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-(piperazin-1-ylcarbonyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting various biological entities. A thorough understanding of the pharmacokinetic (PK) properties of new derivatives is crucial for their successful development as therapeutic agents. This document provides detailed application notes and protocols for the comprehensive pharmacokinetic profiling of this class of compounds, from early in vitro assays to in vivo studies.

I. In Vitro Pharmacokinetic Profiling

A critical first step in drug discovery is the in vitro characterization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These assays provide early insights into a compound's potential in vivo behavior.

Metabolic stability assays predict how susceptible a compound is to metabolism, primarily by liver enzymes.[1][2] This is a key determinant of a drug's half-life and oral bioavailability. The primary methods involve incubating the compound with liver microsomes or hepatocytes.[1][2][3]

Experimental Protocol: Liver Microsomal Stability Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO.[4]

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing:

    • Liver microsomes (from human, rat, or mouse) at a final protein concentration of 0.5 mg/mL.[4]

    • Phosphate buffer (pH 7.4).

    • The test compound at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[4]

  • Time Point Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[4]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.[3]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following formulas:[3][5]

    • t1/2 = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

Data Presentation: In Vitro Metabolic Stability

Compound IDSpeciest1/2 (min)CLint (µL/min/mg protein)
Example-001Human35.249.5
Example-001Rat21.879.7
Example-002Human> 60< 23.1
Example-002Rat45.138.4

Note: The data presented above is for illustrative purposes only.

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[6][7][8] Only the unbound fraction is pharmacologically active and available for metabolism and excretion.[7] Equilibrium dialysis is the gold standard method for determining PPB.[6]

Experimental Protocol: Equilibrium Dialysis for PPB

  • Compound Preparation: Spike the this compound derivative into plasma (human, rat, or mouse) to a final concentration of 1-5 µM.[8]

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device.[7][9][10] Add the plasma containing the test compound to one chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[9]

  • Equilibration: Incubate the sealed RED device at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.[7][8][9]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.[8][9]

  • Sample Analysis: Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB) using the following formulas:

    • fu = Concentration in buffer chamber / Concentration in plasma chamber

    • %PPB = (1 - fu) * 100

Data Presentation: Plasma Protein Binding

Compound IDSpeciesFraction Unbound (fu)% Plasma Protein Binding
Example-001Human0.0892.0%
Example-001Rat0.1288.0%
Example-002Human0.2575.0%
Example-002Rat0.3169.0%

Note: The data presented above is for illustrative purposes only.

II. In Vivo Pharmacokinetic Profiling

In vivo studies in animal models, typically rodents, are essential to understand the complete pharmacokinetic profile of a drug candidate.[11][12]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (250-300g).[13]

  • Formulation: Prepare a formulation of the this compound derivative suitable for intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Administration: Administer the compound via the tail vein at a dose of 1-2 mg/kg.[13]

    • Oral Administration: Administer the compound by oral gavage at a dose of 5-10 mg/kg.[13]

  • Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[13]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[14]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[13]

Data Presentation: In Vivo Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC(0-t) (ngh/mL)34504200
AUC(0-inf) (ngh/mL)35104350
t1/2 (h)4.55.2
CL (mL/min/kg)4.7-
Vd (L/kg)1.8-
F (%)-24.8

Note: The data presented above is for illustrative purposes only.

III. Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of the indole derivatives in biological matrices.[14]

Protocol: LC-MS/MS Quantification in Plasma

  • Sample Preparation: Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma sample.[14] Vortex and then centrifuge to pellet the precipitated proteins.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentrations of the unknown samples from this curve.[15]

IV. Visualizations

Diagram 1: In Vitro Pharmacokinetic Profiling Workflow

in_vitro_workflow cluster_start Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Analysis & Data start 2-(piperazin-1-ylcarbonyl)- 1H-indole Derivative met_stab Metabolic Stability (Microsomes/Hepatocytes) start->met_stab ppb Plasma Protein Binding (Equilibrium Dialysis) start->ppb lcms LC-MS/MS Analysis met_stab->lcms ppb->lcms data_analysis Data Interpretation (t1/2, CLint, %PPB) lcms->data_analysis

Caption: Workflow for in vitro pharmacokinetic profiling.

Diagram 2: In Vivo Pharmacokinetic Study Workflow

in_vivo_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_results Results formulation Formulation Development (IV & PO) iv_dose IV Administration formulation->iv_dose po_dose PO Administration formulation->po_dose animals Animal Acclimatization (Rats) animals->iv_dose animals->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Bioanalysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2, F%) lcms_analysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

References

Application Note: Formulation Development Strategies for Poorly Soluble 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The successful formulation of poorly soluble active pharmaceutical ingredients (APIs) is a significant challenge in drug development.[1] More than 40% of new chemical entities are poorly soluble in water, which can limit their bioavailability and therapeutic efficacy.[2] 2-(piperazin-1-ylcarbonyl)-1H-indole (CAS No: 136818-95-6) is a compound with structural features—a hydrophobic indole core and a basic piperazine moiety—that suggest it is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[2][3] For such compounds, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[2]

This application note provides a systematic approach and detailed protocols for developing a robust formulation for this compound, focusing on strategies to enhance its solubility and dissolution rate. The methodologies covered range from initial physicochemical characterization to the evaluation of advanced formulation techniques such as amorphous solid dispersions and salt formation.

Physicochemical Characterization

A thorough understanding of the API's physicochemical properties is the foundation for rational formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValue / DataSignificance
CAS Number 136818-95-6[4][5]Unique chemical identifier.
Molecular Formula C₁₃H₁₅N₃O[4][5]Used to calculate molecular weight and other properties.
Molecular Weight 229.28 g/mol [4][5]Influences diffusion and solubility.
Predicted pKa ~7.5-8.5 (Piperazine N-H)The basic piperazine moiety suggests pH-dependent solubility.
Predicted logP ~1.5 - 2.5Indicates moderate lipophilicity.
Aqueous Solubility To be determined (TBD)Critical parameter; expected to be low.
Melting Point TBDProvides information on crystal lattice energy.[6]
Polymorphism TBDDifferent crystalline forms can have different solubilities.[7]

Overall Formulation Development Workflow

A logical, stepwise process is crucial for efficiently identifying an optimal formulation strategy. The workflow below outlines the key decision points and experimental stages.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Screening cluster_2 Phase 3: Formulation & Testing start API Synthesis & Procurement physchem Physicochemical Characterization (pKa, logP, m.p., Solid State) start->physchem solubility Equilibrium Solubility (pH 1.2 - 6.8) physchem->solubility screening Formulation Strategy Screening solubility->screening salt Salt Formation & Screening screening->salt asd Amorphous Solid Dispersion (ASD) Excipient Screening screening->asd lipid Lipid-Based Formulation (LBF) Screening screening->lipid lead_dev Lead Formulation Development salt->lead_dev asd->lead_dev lipid->lead_dev dissolution In Vitro Dissolution Testing lead_dev->dissolution stability Physical & Chemical Stability Assessment dissolution->stability stability->lead_dev Iterate/Optimize finish Optimized Formulation stability->finish

Caption: Workflow for developing a formulation for a poorly soluble API.

Key Formulation Strategies and Protocols

Based on the structure of this compound, the following strategies are recommended for investigation.

Strategy 1: Salt Formation

The presence of the basic piperazine moiety makes the API an excellent candidate for salt formation, which can significantly improve aqueous solubility and dissolution rate.[8] This is often one of the most established methods for enhancing the solubility of ionizable compounds.[1]

Protocol 1: Salt Screening

  • Counterion Selection: Select a range of pharmaceutically acceptable acidic counterions (e.g., HCl, HBr, Mesylate, Tosylate, Citrate, Tartrate).

  • Solvent Selection: Choose a solvent in which both the free base and the resulting salt have limited solubility.[9]

  • Preparation:

    • Dissolve 1 molar equivalent of the API in a suitable solvent (e.g., acetone, ethanol).

    • Add 1.05 molar equivalents of the selected acid to the solution.

    • Stir the mixture at room temperature for 24-48 hours to induce precipitation.

  • Isolation & Characterization:

    • Isolate the resulting solid by filtration and dry under vacuum.[9]

    • Characterize the new solid form using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline structure and Differential Scanning Calorimetry (DSC) to determine its melting point.

  • Solubility & Dissolution: Determine the aqueous solubility and intrinsic dissolution rate of the most promising salt forms using the protocols detailed in Section 4.

Table 2: Hypothetical Salt Screening Data

Salt FormStoichiometryMelting Point (°C)Aqueous Solubility at pH 4.5 (mg/mL)
Free Base -1550.05
Hydrochloride 1:1210 (decomposes)5.2
Mesylate 1:11882.8
Tartrate 1:11751.5
Strategy 2: Amorphous Solid Dispersion (ASD)

Dispersing the API in an amorphous state within a polymer matrix eliminates the crystal lattice energy, which can significantly increase its apparent solubility and lead to supersaturation upon dissolution (a "spring and parachute" effect).[10][11] This is a highly effective strategy for BCS Class II drugs.[3]

Protocol 2: ASD Excipient Screening (Solvent Evaporation Method)

  • Polymer Selection: Select common pharmaceutical polymers used in ASDs, such as PVP K30, PVP-VA64 (Copovidone), and HPMC-AS.[12]

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, dichloromethane) that readily dissolves both the API and the chosen polymer.

  • Film Casting:

    • Prepare solutions containing the API and polymer in various ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Cast the solution onto a glass plate or petri dish.

    • Allow the solvent to evaporate slowly in a fume hood, followed by drying under vacuum for 24 hours to remove residual solvent.

  • Characterization:

    • Analyze the resulting films using Polarized Light Microscopy (PLM) to check for crystallinity.

    • Confirm the amorphous nature using PXRD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).

  • Dissolution Screening: Perform a non-sink dissolution test on the most promising amorphous formulations to observe the extent and duration of supersaturation.

G cluster_0 Dissolution Process cluster_1 Inhibition asd ASD Tablet in Aqueous Medium release Rapid Release of API & Polymer asd->release supersat Supersaturated Solution (High Concentration) release->supersat "Spring" Effect precip Precipitation into Stable Crystal Form (Low Solubility) supersat->precip absorb Absorption across GI Membrane supersat->absorb polymer Polymer in Solution polymer->precip "Parachute" Effect (Inhibits Nucleation)

Caption: "Spring and Parachute" mechanism of an Amorphous Solid Dispersion.

Table 3: Hypothetical ASD Screening Results

PolymerDrug:Polymer Ratio (w/w)AppearancePXRD ResultTg (°C)Dissolution Performance
PVP K30 1:2Clear FilmAmorphous115Rapid crystallization in <10 min
PVP-VA64 1:2Clear FilmAmorphous108Maintained supersaturation for > 60 min
HPMC-AS 1:2Clear FilmAmorphous121Maintained supersaturation for > 90 min

Detailed Experimental Protocols

Protocol 4.1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, considered the gold standard.[9]

  • Media Preparation: Prepare aqueous buffers at various pH levels relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).[13]

  • Sample Preparation: Add an excess amount of the API to vials containing a known volume of each buffer. Ensure undissolved solid is visible.[14]

  • Equilibration: Place the vials in a shaking incubator set at 37 ± 1 °C.[15] Allow to shake for at least 48-72 hours to ensure equilibrium is reached.

  • Sampling & Analysis:

    • Withdraw an aliquot from each vial.

    • Immediately filter the sample through a 0.22 µm chemically inert syringe filter to remove undissolved solids.[9]

    • Dilute the filtrate as necessary and analyze the concentration of the dissolved API using a validated HPLC-UV method.

  • Reporting: Express solubility in mg/mL at each pH and temperature.

Table 4: Hypothetical pH-Solubility Profile

pH of MediumSolubility (mg/mL) at 37°C
1.2 15.5
4.5 5.2
6.8 0.15
Water 0.20
Protocol 4.2: In Vitro Dissolution Testing

This protocol assesses the rate and extent of drug release from a formulated dosage form.

  • Apparatus: Use USP Apparatus II (Paddle) or Apparatus I (Basket).[16][17]

  • Dissolution Medium:

    • Use 900 mL of a relevant medium (e.g., pH 6.8 buffer to represent intestinal conditions where solubility is lowest).[13]

    • To achieve sink conditions for poorly soluble drugs, a small amount of surfactant (e.g., 0.5% SLS) may be required. The use of biorelevant media (e.g., FaSSIF, FeSSIF) is also recommended.[13][18]

  • Test Conditions:

    • Maintain the medium temperature at 37 ± 0.5 °C.[16]

    • Set the paddle speed to a standard rate, typically 50 or 75 RPM.[16]

  • Procedure:

    • Place the dosage form (e.g., capsule or tablet) into the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

  • Analysis: Filter the samples and analyze for dissolved API concentration using a validated HPLC-UV method. Plot the percentage of drug dissolved versus time.

Table 5: Hypothetical Comparative Dissolution Profiles (pH 6.8 Buffer)

Time (min)% Dissolved (Micronized API)% Dissolved (ASD Formulation)% Dissolved (Salt Form)
5 53555
15 127085
30 208592
60 288894

Conclusion

The development of a formulation for the poorly soluble compound this compound requires a systematic, data-driven approach. Initial characterization of its pH-dependent solubility is critical. Due to the presence of a basic piperazine moiety, salt formation represents a highly promising and straightforward strategy to enhance solubility, particularly in the acidic environment of the stomach. For achieving high drug exposure in the intestine, an amorphous solid dispersion with a suitable polymer like HPMC-AS or PVP-VA64 is a state-of-the-art approach to generate and maintain supersaturation. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to successfully navigate the formulation challenges and advance the development of this compound.

References

Application Notes and Protocols: 2-(piperazin-1-ylcarbonyl)-1H-indole and its Analogs as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other fatty acid amides.[1][2][3] Inhibition of FAAH elevates the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][4] Structurally, compounds featuring an indole core, such as indole-2-carboxamides, have shown promise as FAAH inhibitors. The molecule 2-(piperazin-1-ylcarbonyl)-1H-indole belongs to this class of compounds and warrants investigation for its potential FAAH inhibitory activity.

Data Presentation: Inhibitory Potency of Structurally Related FAAH Inhibitors

The following table summarizes the inhibitory potency of several piperidine and piperazine-based FAAH inhibitors that are structurally related to the topic compound. This data provides a benchmark for the potential activity of novel indole-2-carboxamide derivatives.

Compound Name/ReferenceStructureTargetIC50 (nM)Ki (µM)k_inact/Ki (M⁻¹s⁻¹)Selectivity
PF-3845 Piperidine UreahFAAH-0.23 ± 0.0312,600 ± 3000Highly selective for FAAH
PF-750 Piperidine UreahFAAH16.2-~800Selective for FAAH
JNJ-1661010 Piperazine UreahFAAH12-->100-fold selective for FAAH-1 over FAAH-2
URB597 CarbamatehFAAH4.62.0 ± 0.3-Targets multiple serine hydrolases
Compound 4i Indole-2-carbonyl piperazine ureaFAAH120--Selective vs CES2, ABHD6, MAGL

Data synthesized from multiple sources.[5][6]

Signaling Pathways

Inhibition of FAAH leads to an accumulation of anandamide, which then enhances the activation of cannabinoid receptors, primarily CB1 and CB2. This initiates downstream signaling cascades that modulate neurotransmission and inflammatory responses.

FAAH_Inhibition_Pathway cluster_post Postsynaptic Neuron Endocannabinoid Precursors Endocannabinoid Precursors Anandamide Anandamide Endocannabinoid Precursors->Anandamide Synthesis FAAH FAAH Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine Inhibitor This compound (or analog) Inhibitor->FAAH Inhibits Modulation of\nNeurotransmitter Release Modulation of Neurotransmitter Release CB1_Receptor->Modulation of\nNeurotransmitter Release Inhibits Ca2+ channels Activates K+ channels

FAAH Inhibition Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the FAAH inhibitory potential of this compound or its analogs.

Protocol 1: In Vitro Fluorometric FAAH Activity Assay

This assay is a common high-throughput screening method to determine the potency of FAAH inhibitors.

Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate by FAAH, which releases a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.

Materials:

  • Recombinant human FAAH (hFAAH)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test Compound: this compound dissolved in DMSO

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Positive Control Inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Preparation: Dilute the recombinant hFAAH to the desired concentration in cold FAAH Assay Buffer.

  • Assay Plate Setup:

    • Blank wells: 50 µL of FAAH Assay Buffer.

    • Control wells (100% activity): 40 µL of FAAH Assay Buffer and 10 µL of diluted hFAAH.

    • Test wells: 30 µL of FAAH Assay Buffer, 10 µL of diluted hFAAH, and 10 µL of the test compound dilution.

    • Positive control wells: 30 µL of FAAH Assay Buffer, 10 µL of diluted hFAAH, and 10 µL of the positive control dilution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the AAMCA substrate solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm) and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

FAAH_Assay_Workflow A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) B Dispense Reagents into 96-well Plate (Buffer, Enzyme, Inhibitor) A->B C Pre-incubate at 37°C (15 minutes) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Fluorescence Reading (Ex: 360nm, Em: 465nm) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

In Vitro FAAH Inhibition Assay Workflow
Protocol 2: Radiometric FAAH Activity Assay

This assay is a more traditional and highly sensitive method for measuring FAAH activity.

Principle: This method uses a radiolabeled substrate, such as [¹⁴C]anandamide. FAAH hydrolyzes the substrate, and the resulting radiolabeled product ([¹⁴C]ethanolamine) is separated from the unreacted substrate and quantified by liquid scintillation counting.

Materials:

  • Rat brain homogenate or recombinant FAAH as the enzyme source

  • [¹⁴C-ethanolamine]-anandamide

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test Compound: this compound dissolved in DMSO

  • Stop Solution/Extraction Solvent (e.g., Chloroform:Methanol, 2:1)

  • Liquid Scintillation Cocktail and Counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, enzyme preparation, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add [¹⁴C]anandamide to start the reaction.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding ice-cold Chloroform:Methanol. Vortex the tubes and centrifuge to separate the organic and aqueous phases. The radiolabeled product ([¹⁴C]ethanolamine) will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

  • Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of product formed and determine the percentage of inhibition and IC50 value as described in Protocol 1.

Conclusion

While direct evidence for the FAAH inhibitory activity of this compound is currently lacking, its structural similarity to known indole-based FAAH inhibitors suggests it is a promising candidate for investigation. The provided protocols and data on related compounds offer a solid framework for researchers to evaluate its potential as a novel therapeutic agent targeting the endocannabinoid system. Further structure-activity relationship (SAR) studies, starting from this scaffold, could lead to the development of potent and selective FAAH inhibitors with significant therapeutic potential.

References

Application Notes and Protocols for 2-(piperazin-1-ylcarbonyl)-1H-indole and its Analogs in Dopamine Receptor Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine receptors are G protein-coupled receptors (GPCRs) categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[3] D2-like receptors, the primary target for many antipsychotic drugs, are coupled to Gαi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] Antagonists of these receptors block the action of dopamine, thereby modulating downstream signaling pathways.[1] This document provides a summary of the application of close structural analogs of 2-(piperazin-1-ylcarbonyl)-1H-indole in dopamine receptor antagonist studies, including quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

Data Presentation: Quantitative Analysis of Analog Activity

The following tables summarize the binding affinities (Ki) and functional activities (IC50) of representative indole-piperazine derivatives at dopamine D2 and D3 receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for comparing the potency and selectivity of different analogs.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Indole-Piperazine Analogs

Compound IDModification from Core ScaffoldD2 Ki (nM)D3 Ki (nM)D2/D3 SelectivityReference
Analog 1 Indole-2-carboxamide with specific piperazine substitution2.61.80.69[4]
Analog 2 Indoline-piperazine derivative4.81.20.25[5][6]
Analog 3 Phenylpiperazine with indole-2-carboxamide tail15.20.12126.7[4]

Note: The specific substitutions on the piperazine and indole rings significantly influence affinity and selectivity. The data presented are for illustrative analogs from the literature.

Table 2: Functional Antagonist Potency (IC50, nM) of Indole-Piperazine Analogs

Compound IDAssay TypeD2 IC50 (nM)D3 IC50 (nM)Reference
Analog A β-arrestin recruitment>50015.6[4]
Analog B Agonist-induced arrestin translocation1200.28[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures reported in studies of indole-piperazine based dopamine receptor antagonists.

Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for dopamine receptors.

Materials:

  • HEK293 cells stably expressing human D2 or D3 receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 5 mM EDTA.

  • Radioligand: [³H]-Spiperone or [¹²⁵I]-IABN.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in the same buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer.

  • Binding Reaction: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of test compound solution (or vehicle/haloperidol), and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - β-Arrestin Recruitment (BRET)

This assay measures the ability of a compound to antagonize agonist-induced recruitment of β-arrestin to the D2 receptor.

Materials:

  • HEK293 cells co-expressing D2 receptor fused to Renilla luciferase (D2R-Rluc) and β-arrestin-2 fused to a fluorescent protein (e.g., Venus-β-arrestin2).

  • Culture medium: DMEM with 10% FBS.

  • Assay buffer: HBSS.

  • Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).

  • Substrate: Coelenterazine h.

  • Test compounds at various concentrations.

  • BRET-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well white, clear-bottom plate and incubate for 24-48 hours.

  • Compound Treatment: Replace the culture medium with assay buffer containing the test compound at desired concentrations and incubate for a specified time.

  • Agonist Stimulation: Add the agonist to induce β-arrestin recruitment.

  • Substrate Addition: Add the Rluc substrate, coelenterazine h.

  • BRET Measurement: Immediately measure the luminescence at two different wavelengths (e.g., for Rluc and Venus) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC50 value of the antagonist by plotting the BRET ratio against the antagonist concentration in the presence of a fixed concentration of agonist.

Mandatory Visualizations

Dopamine D2 Receptor Antagonist Signaling Pathway

D2_antagonist_pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Antagonist 2-(piperazin-1-ylcarbonyl) -1H-indole (Analog) Antagonist->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: D2 receptor antagonist mechanism of action.

Experimental Workflow for Dopamine Receptor Antagonist Screening

antagonist_screening_workflow cluster_screening Screening Cascade Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Hit_Identification Hit Identification (Compounds with high affinity) Primary_Screening->Hit_Identification Functional_Assay Functional Assays (e.g., cAMP, β-arrestin) Hit_Identification->Functional_Assay Potency_Selectivity Determine Potency (IC50) and Selectivity Functional_Assay->Potency_Selectivity SAR_Studies Structure-Activity Relationship (SAR) Studies Potency_Selectivity->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo In Vivo Studies (Behavioral Models) Lead_Optimization->In_Vivo Library Compound Library (including indole-piperazine analogs) Library->Primary_Screening

Caption: General workflow for screening dopamine antagonists.

Structure-Activity Relationship (SAR) Logic Diagram

sar_logic cluster_sar Structure-Activity Relationship Core Indole-Piperazine Core Scaffold Indole_Mod Indole Ring Modifications Core->Indole_Mod Piperazine_Mod Piperazine Ring Modifications Core->Piperazine_Mod Linker_Mod Linker Modifications Core->Linker_Mod Affinity Binding Affinity (Ki) Indole_Mod->Affinity Selectivity Receptor Selectivity (D2 vs D3) Indole_Mod->Selectivity Piperazine_Mod->Affinity Piperazine_Mod->Selectivity Linker_Mod->Affinity Linker_Mod->Selectivity Potency Functional Potency (IC50) Affinity->Potency

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Indole Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the in vitro antibacterial efficacy of novel indole piperazine derivatives. The primary assays described are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which are fundamental for assessing the antimicrobial potential of new chemical entities.

Principle

The antimicrobial efficacy of a compound is primarily determined by its ability to inhibit the growth of or kill microorganisms.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC is a measure of the compound's bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[1][2][3][4][5] The MBC provides an indication of the compound's bactericidal activity.

These values are typically determined using broth microdilution methods, which are efficient for screening multiple compounds and concentrations simultaneously.[6]

Materials and Reagents

  • Indole piperazine derivatives (test compounds)

  • Standard antimicrobial agents (e.g., Gentamicin, Ciprofloxacin, as positive controls)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Mueller-Hinton Broth (MHB)[7]

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates[7]

  • Bacterial strains (e.g., from American Type Culture Collection - ATCC)

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis (e.g., ATCC 6633)[7][8]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae[8]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Pipettes and sterile tips

  • Inoculating loops and spreaders

Experimental Protocols

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density (OD) that corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[6]

  • Compound Preparation: Dissolve the indole piperazine derivatives in DMSO to create a stock solution (e.g., 10 mg/mL). Further dilute in MHB to the desired starting concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the indole piperazine derivatives in MHB.[7] The typical volume in each well is 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing only MHB and the bacterial inoculum (no test compound).

    • Negative Control: Wells containing only MHB (no bacteria or test compound).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC test is performed as a subsequent step to the MIC test to determine the bactericidal activity of the compound.[1][2][5]

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[1][2][4][5]

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Antibacterial Activity of Indole Piperazine Compounds (MIC in µg/mL)

CompoundS. aureusMRSAB. subtilisE. coliP. aeruginosaK. pneumoniae
Indole Piperazine A482163216
Indole Piperazine B2418168
Ciprofloxacin0.510.250.12510.5
Gentamicin120.50.2521

Table 2: Bactericidal Activity of Indole Piperazine Compounds (MBC in µg/mL)

CompoundS. aureusMRSAB. subtilisE. coliP. aeruginosaK. pneumoniae
Indole Piperazine A816432>6432
Indole Piperazine B482163216
Ciprofloxacin120.50.2521
Gentamicin2410.542

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay bacterial_culture Bacterial Culture (18-24h on MHA) inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculation of Bacterial Suspension inoculum_prep->inoculation compound_prep Compound Preparation (Stock & Dilutions) serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution serial_dilution->inoculation incubation_mic Incubation (37°C, 18-24h) inoculation->incubation_mic read_mic Read MIC (Visual Inspection) incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture No Growth plating Plate on MHA subculture->plating incubation_mbc Incubation (37°C, 18-24h) plating->incubation_mbc read_mbc Read MBC (Colony Count) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Conceptual Signaling Pathway for Antibacterial Action

While the specific signaling pathway of a novel indole piperazine derivative would require further investigation, this diagram illustrates common cellular targets for antimicrobial compounds. Mechanistic studies on some indole piperazine derivatives have shown they can suppress biofilm formation, induce morphological alterations in bacterial cells, and promote the accumulation of reactive oxygen species (ROS).[9]

signaling_pathway cluster_cell Bacterial Cell compound Indole Piperazine Compound cell_wall Cell Wall/ Membrane Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis (Ribosomes) compound->protein_synthesis Inhibition dna_synthesis DNA Replication & Repair compound->dna_synthesis Inhibition ros_production ROS Production compound->ros_production Induction bacterial_death Bacterial Death cell_wall->bacterial_death protein_synthesis->bacterial_death dna_synthesis->bacterial_death ros_production->bacterial_death Oxidative Stress

Caption: Potential antibacterial mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(piperazin-1-ylcarbonyl)-1H-indole. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the amide coupling of indole-2-carboxylic acid and piperazine can arise from several factors. Here are the most common causes and their respective solutions:

  • Inefficient Activation of Carboxylic Acid: The carboxylic acid group of indole-2-carboxylic acid needs to be activated to react with the amine (piperazine). Incomplete activation will result in a low yield.

    • Solution: Ensure your coupling reagents (e.g., EDC.HCl, HOBt, HATU) are fresh and anhydrous. Pre-activating the carboxylic acid by stirring it with the coupling agent and HOBt for 15-30 minutes at 0 °C before adding piperazine can improve the yield.

  • Side Reaction: Diacylation of Piperazine: Piperazine has two secondary amine groups, both of which can react with the activated indole-2-carboxylic acid to form a diacylated byproduct. This is a significant contributor to low yields of the desired mono-acylated product.

    • Solution: To favor mono-acylation, use a large excess of piperazine (3-5 equivalents). This statistically favors the reaction of one molecule of the activated acid with one molecule of piperazine.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

    • Solution: The reaction is typically run at room temperature. Ensure your solvent (e.g., DMF or DCM) is anhydrous. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically between 4 to 24 hours.

  • Poor Quality of Starting Materials: Impurities in indole-2-carboxylic acid or piperazine can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the starting materials before use.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

Answer:

The most common side product in this reaction is the diacylated piperazine, 1,4-bis((1H-indol-2-yl)carbonyl)piperazine . This occurs when both nitrogen atoms of the piperazine ring react with a molecule of activated indole-2-carboxylic acid.

Other potential impurities include:

  • Unreacted indole-2-carboxylic acid.

  • Unreacted piperazine (though it is often used in excess).

  • Byproducts from the decomposition of the coupling agent (e.g., dicyclohexylurea (DCU) if DCC is used).

Question 3: How can I effectively purify the desired product, this compound?

Answer:

Purification is typically achieved using column chromatography. Here are some guidelines:

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent): A gradient elution is often effective. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). For example, you can start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%).

    • To improve the separation of basic compounds like piperazine derivatives and prevent streaking on the column, it is highly recommended to add a small amount of a basic modifier to the eluent, such as triethylamine (TEA) or ammonia solution (typically 0.5-1%).

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product. The desired mono-acylated product is more polar than the starting indole-2-carboxylic acid (if any remains) and less polar than the di-acylated byproduct.

Question 4: I am having trouble with the work-up procedure. What is a standard work-up for this reaction?

Answer:

A typical aqueous work-up procedure is as follows:

  • Once the reaction is complete (as monitored by TLC), dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid and acidic byproducts.

  • Wash with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for this synthesis?

A1: The most frequently used coupling reagents for forming the amide bond between indole-2-carboxylic acid and piperazine are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1] Other effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like N,N-diisopropylethylamine (DIPEA).[2]

Q2: Is it necessary to protect one of the amine groups on piperazine before the reaction?

A2: While protecting one of the piperazine nitrogens (e.g., with a Boc group) can ensure mono-acylation, it adds extra steps to the synthesis (protection and deprotection). A more common and direct approach is to use a large excess of piperazine, which statistically favors the formation of the mono-acylated product.[3]

Q3: What are the typical reaction conditions (solvent, temperature, time)?

A3: The reaction is typically carried out in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually run at room temperature for a duration of 4 to 24 hours. The progress of the reaction should be monitored by TLC to determine the point of completion.[1][2]

Q4: What are the expected spectroscopic data (1H NMR, 13C NMR) for the final product?

  • ¹H NMR: Signals for the indole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm), a singlet for the indole N-H (often broad and downfield, > δ 10 ppm), and signals for the piperazine ring protons, which will appear as multiplets in the aliphatic region (δ 2.5-4.0 ppm).

  • ¹³C NMR: Resonances for the indole ring carbons, including the carbonyl carbon of the amide (typically δ 160-170 ppm), and signals for the piperazine ring carbons.

Data Presentation

ParameterTypical Value/ConditionReference
Starting Materials Indole-2-carboxylic acid, PiperazineN/A
Coupling Reagents EDC.HCl/HOBt or HATU/DIPEA[1][2]
Solvent Anhydrous DMF or DCM[1][2]
Stoichiometry 1 equivalent of Indole-2-carboxylic acid, 3-5 equivalents of Piperazine[3]
Temperature Room Temperature[1][2]
Reaction Time 4 - 24 hours (monitored by TLC)[1]
Purification Method Column Chromatography (Silica gel)N/A
Eluent System Gradient of DCM/MeOH with 0.5-1% TriethylamineN/A
Expected Yield 50-80% (highly dependent on conditions and purification)N/A

Experimental Protocols

Synthesis of this compound using EDC/HOBt

  • Reaction Setup: To a solution of indole-2-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF, add DIPEA (2.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC.HCl (1.5 eq.) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of piperazine (4.0 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of DCM and MeOH containing 1% triethylamine.

Visualizations

Synthesis_Pathway Indole_acid Indole-2-carboxylic acid Activated_ester Activated Ester Intermediate Indole_acid->Activated_ester EDC, HOBt, DIPEA Piperazine Piperazine (excess) Product This compound Activated_ester->Product Piperazine Diacylated_byproduct Diacylated Piperazine (Side Product) Activated_ester->Diacylated_byproduct Activated Ester Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Activation Check Coupling Reagent Quality and Activation Time Start->Check_Activation Check_Stoichiometry Verify Excess of Piperazine Start->Check_Stoichiometry Check_Conditions Optimize Reaction Conditions (Solvent, Time) Start->Check_Conditions Purification Optimize Purification (Column Chromatography with base modifier) Check_Activation->Purification Check_Stoichiometry->Purification Check_Conditions->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Indole-Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing indole-piperazine coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of indole-piperazine derivatives through common coupling methods such as the Buchwald-Hartwig amination and the Ullmann condensation.

Issue 1: Low or No Product Yield

Question: My indole-piperazine coupling reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer: Low yields in indole-piperazine coupling reactions can arise from several factors, including suboptimal reaction conditions, inactive catalysts, or issues with the starting materials. Below is a systematic guide to troubleshooting this common problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield Observed CheckReagents Verify Purity and Integrity of Starting Materials (Indole, Piperazine, Aryl Halide) Start->CheckReagents OptimizeCatalyst Screen Catalyst System (Palladium/Copper Source and Ligand) CheckReagents->OptimizeCatalyst Reagents OK OptimizeBase Evaluate Different Bases (Strength and Solubility) OptimizeCatalyst->OptimizeBase No Improvement Success Improved Yield OptimizeCatalyst->Success Yield Improved OptimizeSolvent Test Various Solvents (Polarity and Solubility of Reagents) OptimizeBase->OptimizeSolvent No Improvement OptimizeBase->Success Yield Improved OptimizeTemp Adjust Reaction Temperature OptimizeSolvent->OptimizeTemp No Improvement OptimizeSolvent->Success Yield Improved CheckProtectingGroup Consider Indole N-H Protection/Deprotection Strategy OptimizeTemp->CheckProtectingGroup No Improvement OptimizeTemp->Success Yield Improved CheckProtectingGroup->OptimizeCatalyst If applicable CheckProtectingGroup->Success Yield Improved

Caption: A logical workflow for troubleshooting low yields in indole-piperazine coupling reactions.

Detailed Troubleshooting Steps:

  • Starting Material Integrity: Ensure the purity and stability of your indole, piperazine derivative, and aryl halide. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Catalyst System Optimization (Buchwald-Hartwig): The choice of palladium precursor and phosphine ligand is critical. For electron-rich indoles or sterically hindered aryl halides, bulky, electron-rich phosphine ligands are often more effective.[1]

    • Recommendation: Screen a panel of ligands. Biarylphosphine ligands like RuPhos and XPhos have shown broad applicability.[2] The BippyPhos ligand has demonstrated a particularly broad scope for the N-arylation of indoles with (hetero)aryl chlorides.[3]

  • Catalyst System Optimization (Ullmann): The copper source and ligand are key. Cu(I) salts (e.g., CuI) are generally more active.[2]

    • Recommendation: Screen different ligands such as 1,10-phenanthroline or N,N-dimethylglycine to enhance catalyst activity and stability.[2]

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Strong Bases (e.g., NaOtBu, KOtBu): Often effective but can cause decomposition of sensitive substrates.[4]

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): May be necessary for base-sensitive functional groups but might require higher temperatures or longer reaction times.[4][5]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Common Solvents: Toluene, dioxane, and THF are frequently used for Buchwald-Hartwig reactions.[4] For Ullmann couplings, DMF and DMSO are common choices.[2]

    • Solubility Issues: If starting materials are not fully dissolved, consider a more polar solvent or heating.

  • Reaction Temperature: Many coupling reactions require elevated temperatures (typically 80-120 °C) to proceed efficiently.[2][5] However, excessively high temperatures can lead to catalyst decomposition or side product formation.

  • Indole N-H Protection: For Buchwald-Hartwig reactions, coupling of unprotected indoles can be challenging. While some methods are successful with unprotected indoles, others may require an N-protecting group (e.g., Boc, SEM) to prevent side reactions.[6]

Issue 2: Formation of N,N'-Bis-arylated Piperazine

Question: My reaction is producing a significant amount of the N,N'-bis-arylated piperazine byproduct. How can I improve the selectivity for the mono-arylated product?

Answer: The formation of the bis-arylated byproduct is a common challenge when using unsubstituted or mono-substituted piperazine. The following strategies can help favor the desired mono-arylation.

Strategies to Promote Mono-arylation

MonoarylationStrategies Goal Desired: Mono-arylated Piperazine Strategy1 Use Excess Piperazine (e.g., 1.5 - 5 equivalents) Goal->Strategy1 Strategy2 Employ a Mono-protected Piperazine (e.g., N-Boc-piperazine) Goal->Strategy2 Strategy3 Optimize Reaction Conditions (Lower Temperature, Shorter Time) Goal->Strategy3

Caption: Key strategies to enhance the selectivity for mono-arylated piperazine products.

Detailed Strategies:

  • Stoichiometry Control: Using an excess of piperazine relative to the aryl halide can statistically favor the mono-arylation product. Ratios of 1.5:1 to 5:1 (piperazine:aryl halide) are commonly employed.[2][7]

  • Use of Mono-protected Piperazine: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[4]

  • Reaction Condition Optimization: High temperatures and long reaction times can favor the formation of the thermodynamically more stable bis-arylated product. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the mono-arylated product is maximized.[4]

Frequently Asked Questions (FAQs)

Q1: Which coupling method is generally better for indole-piperazine coupling, Buchwald-Hartwig or Ullmann?

A1: Both methods are widely used and the "better" choice often depends on the specific substrates, functional group tolerance, and available laboratory resources.

  • Buchwald-Hartwig (Palladium-catalyzed): Generally offers a broader substrate scope, higher yields, and milder reaction conditions, especially with the development of advanced phosphine ligands.[1][8] However, palladium catalysts can be expensive.

  • Ullmann (Copper-catalyzed): A more classical method that is often more cost-effective. Modern protocols with appropriate ligands have significantly improved its efficiency and scope, sometimes allowing for reactions at room temperature.[9][10]

Q2: What are some common side reactions to be aware of besides bis-arylation?

A2: Other potential side reactions include:

  • Hydrodehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom. This can be minimized by optimizing the base and ligand.[5]

  • Homocoupling: The coupling of two aryl halide molecules.

  • Indole Ring Functionalization: Although less common in N-arylation conditions, C-H activation at other positions of the indole ring can occur, particularly with certain catalysts.

Q3: How can I purify my indole-piperazine product effectively?

A3: Purification can be challenging due to the basic nature of the piperazine moiety.

  • Column Chromatography: This is the most common method. To prevent streaking on silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[4]

  • Acid-Base Extraction: This can be a useful technique to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous layer and then re-extracted into an organic solvent after basification.[4]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[4]

Data Presentation

Table 1: Illustrative Reaction Conditions for Buchwald-Hartwig Indole-Piperazine Coupling

Indole SubstratePiperazine SubstratePalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
5-BromoindolePiperazinePd₂(dba)₃RuPhosNaOtBuToluene100Moderate to High[7]
4-BromoindoleN-Boc-piperazinePd(OAc)₂XPhosK₃PO₄Dioxane100~85[9]
Unprotected Halo-7-azaindoleVarious AminesRuPhos Pd G2 precatalystRuPhosNaOtBuToluene8033-96[3]
5-BromoindoleAniline (for comparison)L-Pd-G1tBu-XPhosK₂CO₃1,4-Dioxane/H₂O6585[11]

Table 2: Illustrative Reaction Conditions for Ullmann Indole-Piperazine Coupling

Indole SubstratePiperazine SubstrateCopper SourceLigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromoquinoline1-(4-chlorobenzhydryl)piperazineCuIN-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamineNaOMeDMSORT82[9]
IndoleIodobenzene (for comparison)CuI1-EthylbenzimidazoleK₂CO₃DMF120High[12]
IndoleAryl IodideCuIJohnphosKHCO₃DMSO130up to 88[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Mono-N-Arylation of Piperazine with a Bromoindole (Buchwald-Hartwig Type)

Materials:

  • Bromoindole (1.0 mmol, 1.0 equiv)

  • N-Boc-piperazine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the bromoindole, N-Boc-piperazine, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS, typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) to afford the desired N-indolyl-N'-Boc-piperazine.

  • The Boc protecting group can be subsequently removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Piperazine with an Iodoindole (Ullmann Type)

Materials:

  • Iodoindole (1.0 mmol, 1.0 equiv)

  • Piperazine (2.0 mmol, 2.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the iodoindole, piperazine, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS, typically 12-48 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient, potentially with 1% triethylamine) to afford the desired N-indolylpiperazine.

References

Technical Support Center: Purification of 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-(piperazin-1-ylcarbonyl)-1H-indole.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My purified this compound has a persistent color. How can I remove it?

A1: Colored impurities often arise from starting materials or byproducts of the synthesis. Activated charcoal treatment can be an effective method for removing colored impurities. Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter it through celite to remove the charcoal. The desired compound can then be recovered by crystallization.

Q2: After purification by column chromatography, I still observe impurities in my final product. What could be the reason?

A2: If impurities persist after column chromatography, it could be due to several factors:

  • Inappropriate Solvent System: The chosen eluent may not be optimal for separating the desired compound from the impurities. A systematic trial of different solvent systems with varying polarities is recommended.

  • Co-eluting Impurities: Some impurities may have similar polarity to the product, making separation by column chromatography difficult. In such cases, a different purification technique like crystallization might be more effective.

  • Overloading the Column: Exceeding the capacity of the chromatography column can lead to poor separation. Ensure that the amount of crude product loaded is appropriate for the column size.

Q3: My yield of this compound is consistently low after purification. What are the potential causes and solutions?

A3: Low yield can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion by monitoring it with techniques like TLC or LC-MS.

  • Product Loss During Extraction: Optimize the extraction procedure to minimize the loss of the product in the aqueous phase.

  • Degradation: The compound might be sensitive to heat, light, or pH. Handle the compound under appropriate conditions to prevent degradation.

  • Loss during Crystallization: If using crystallization for purification, ensure the appropriate solvent is chosen to maximize the recovery of the pure product.

Troubleshooting Common Purification Problems

Problem Possible Cause Suggested Solution
Presence of Starting Materials Incomplete reaction or inefficient removal during work-up.Monitor the reaction to completion. Optimize the extraction and washing steps to remove unreacted starting materials.
Formation of Byproducts Side reactions occurring during the synthesis.Adjust reaction conditions (temperature, reaction time, catalyst) to minimize side reactions. Utilize purification techniques like column chromatography or crystallization to separate the desired product from byproducts.
Oily Product Instead of Solid Presence of residual solvent or impurities preventing crystallization.Dry the product under high vacuum to remove residual solvents. Attempt trituration with a non-polar solvent to induce crystallization. If the issue persists, repurify using column chromatography.
Poor Solubility The compound may have low solubility in common purification solvents.Screen a variety of solvents to find a suitable one for purification. For crystallization, consider using a solvent mixture.

Experimental Protocols

Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a slightly more polar solvent. In a separate beaker, prepare a slurry of silica gel in the eluent.

  • Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound. A suggested eluent could be a mixture of dichloromethane and methanol.[1]

Crystallization for Purification

Crystallization is a powerful technique for purifying solid compounds. The following are common methods that can be adapted for this compound.

  • Solvent Evaporation: Dissolve the crude product in a suitable solvent at room temperature.[2] Allow the solvent to evaporate slowly, leading to the formation of crystals of the pure compound.[2]

  • Antisolvent Crystallization: Dissolve the crude product in a solvent in which it is highly soluble.[2] Slowly add an "antisolvent" (a solvent in which the product is insoluble but is miscible with the first solvent) until the solution becomes turbid.[2] Allow the solution to stand for crystal formation. A potential method could involve dissolving the compound in dimethyl sulfoxide and then adding water as the antisolvent.[3]

  • Slurrying: Suspend the crude product in a solvent in which it is sparingly soluble.[2] Stir the suspension for an extended period.[2] The impurities will dissolve in the solvent, while the pure product remains as a solid, which can then be collected by filtration.[2]

Visualizations

Caption: Troubleshooting workflow for the purification of this compound.

ImpurityFormation cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Products A 1H-Indole-2-carboxylic acid C Coupling Reaction A->C B Piperazine B->C D This compound (Desired Product) C->D E Unreacted Starting Materials C->E F Side Products (e.g., dimers) C->F

Caption: Potential impurity formation pathway in the synthesis of this compound.

References

Technical Support Center: Crystallization of 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 2-(piperazin-1-ylcarbonyl)-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the crystallization of this compound?

A1: Researchers may encounter several challenges during the crystallization of this compound. The most frequently reported issues include:

  • Oiling out: The compound separates from the solution as a liquid phase instead of a solid crystalline phase.

  • Formation of amorphous precipitate: The compound crashes out of solution as a non-crystalline, often powdery, solid.

  • Polymorphism: The compound forms multiple crystal forms (polymorphs) with different physical properties.

  • Poor crystal quality: The resulting crystals are small, clustered, or have irregular shapes, making them unsuitable for analysis.

  • Solvent inclusion: Solvent molecules are incorporated into the crystal lattice, which can affect the stoichiometry and stability of the crystal.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: The choice of solvent is critical for successful crystallization. Based on the polarity of the molecule, a range of solvents can be considered. A preliminary solubility screen is highly recommended. See the table below for a summary of solubility in common solvents. Generally, a good starting point is to find a solvent in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

Q3: How can I prevent the "oiling out" of this compound during crystallization?

A3: "Oiling out" typically occurs when the solution is supersaturated to a high degree, and the melting point of the solute is lower than the temperature of the crystallization experiment. To mitigate this, you can try the following:

  • Decrease the rate of cooling: A slower cooling rate can provide more time for nucleation and crystal growth.

  • Use a lower concentration of the compound: Starting with a more dilute solution can prevent reaching the supersaturation level where oiling out occurs.

  • Employ a co-solvent system: Using a mixture of a good solvent and a poor solvent (anti-solvent) can modulate the solubility and promote crystallization over oiling out.

  • Lower the crystallization temperature: If the compound's melting point in the solvent is low, conducting the crystallization at a lower temperature may help.

Troubleshooting Guides

Issue 1: Formation of Amorphous Precipitate
  • Symptom: Upon addition of an anti-solvent or rapid cooling, the compound crashes out as a fine powder with no discernible crystalline features.

  • Cause: The rate of supersaturation is too high, leading to rapid precipitation without sufficient time for ordered crystal lattice formation.

  • Solutions:

    • Reduce the rate of anti-solvent addition: Add the anti-solvent dropwise and with vigorous stirring to maintain a controlled level of supersaturation.

    • Decrease the cooling rate: For cooling crystallizations, use a programmable bath or insulate the crystallization vessel to slow down the temperature drop.

    • Consider vapor diffusion: This is a much slower method of introducing an anti-solvent and can often yield high-quality crystals.

Issue 2: Persistent Polymorphism
  • Symptom: Characterization of different batches of crystals reveals different physical properties (e.g., melting point, XRPD pattern), indicating the presence of multiple polymorphs.

  • Cause: The molecule can pack in different arrangements in the crystal lattice, and the polymorph obtained can be sensitive to crystallization conditions.

  • Solutions:

    • Strictly control crystallization conditions: Maintain consistent parameters such as solvent system, temperature, cooling rate, and agitation.

    • Use seeding: Introduce a small crystal of the desired polymorph to the supersaturated solution to encourage its growth over other forms.

    • Solvent screening: Different solvents can favor the formation of specific polymorphs. A thorough solvent screen is recommended.

Data Presentation

Table 1: Solubility of this compound in Common Solvents at Different Temperatures
SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Notes
Methanol2580Good for slow cooling crystallization.
Ethanol1565Similar to methanol, slightly lower solubility.
Isopropanol540Potential for anti-solvent use with more polar solvents.
Acetone3095High solubility; may require an anti-solvent.
Acetonitrile1870Good for a range of crystallization techniques.
Dichloromethane> 100> 200Very high solubility; likely to be used as the primary solvent in anti-solvent methods.
Toluene< 15Poor solubility; can be used as an anti-solvent.
Water< 0.1< 0.5Practically insoluble; can be used as an anti-solvent.

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a clean vial, dissolve the desired amount of this compound in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 50°C) to achieve a clear, saturated solution.

  • Filtration: While hot, filter the solution through a pre-warmed syringe filter (0.2 µm) into a clean, pre-warmed vial to remove any particulate matter.

  • Cooling: Loosely cap the vial and place it in an insulated container (e.g., a dewar flask or a beaker filled with vermiculite) to allow for slow cooling to room temperature.

  • Isolation: Once crystals have formed, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Vapor Diffusion
  • Preparation of the Saturated Solution: Prepare a concentrated solution of this compound in a good solvent (e.g., dichloromethane) in a small, open vial.

  • Setup of the Crystallization Chamber: Place this small vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a desiccator).

  • Introduction of the Anti-Solvent: Add a larger volume of a suitable anti-solvent (e.g., toluene or hexane) to the bottom of the larger chamber, ensuring the level of the anti-solvent is below the top of the small vial.

  • Incubation: Seal the chamber and allow it to stand undisturbed at a constant temperature. The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth over several days.

  • Harvesting: Carefully remove the small vial once crystals of a suitable size have formed and isolate them as described in the slow cooling protocol.

Visualizations

Crystallization_Troubleshooting_Workflow start Start: Dissolved Compound setup Set up Crystallization (e.g., slow cooling, vapor diffusion) start->setup observe Observe Outcome setup->observe crystals High-Quality Crystals Formed observe->crystals Success oiling_out Oiling Out Occurs observe->oiling_out Issue amorphous Amorphous Precipitate observe->amorphous Issue no_crystals No Crystals / Clear Solution observe->no_crystals Issue end End: Isolate and Characterize Crystals crystals->end troubleshoot_oiling Troubleshoot Oiling Out: - Lower concentration - Slower cooling - Use co-solvent oiling_out->troubleshoot_oiling troubleshoot_amorphous Troubleshoot Amorphous Solid: - Slower supersaturation - Vapor diffusion - Seeding amorphous->troubleshoot_amorphous troubleshoot_no_crystals Troubleshoot No Crystals: - Increase concentration - Introduce anti-solvent - Scratch vial no_crystals->troubleshoot_no_crystals troubleshoot_oiling->setup Retry troubleshoot_amorphous->setup Retry troubleshoot_no_crystals->setup Retry

Caption: A troubleshooting workflow for common crystallization issues.

Caption: Potential hydrogen bonding sites in this compound.

Technical Support Center: 2-(Piperazin-1-ylcarbonyl)-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-(piperazin-1-ylcarbonyl)-1H-indole. It is designed for researchers, scientists, and professionals in drug development to help improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and direct method is the amide coupling reaction between indole-2-carboxylic acid and a piperazine derivative. This reaction typically requires a coupling agent to activate the carboxylic acid for nucleophilic attack by the piperazine amine.

Q2: Which coupling reagents are most effective for this synthesis? A2: Uronium/aminium salts like HATU and HBTU are highly effective due to their high reactivity and ability to suppress side reactions, often resulting in high yields and shorter reaction times.[1][2] Carbodiimides such as EDC, often used with an additive like HOBt, are a more cost-effective option but may require longer reaction times and careful optimization to minimize side reactions.[1][3]

Q3: Why is a non-nucleophilic base like DIPEA used in HATU-mediated couplings? A3: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to facilitate the formation of the active ester without competing with the piperazine as a nucleophile.[1]

Q4: My reaction mixture is turning dark brown/black. What could be the cause? A4: Indole scaffolds can be sensitive to strong acids, high temperatures, and oxidative conditions, which can lead to decomposition and discoloration. Ensure your reagents and solvents are pure and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If using a Fischer indole synthesis approach for the starting material, degradation byproducts can also be a source of color.[4]

Q5: How can I avoid the di-acylation of piperazine? A5: Di-acylation, where both nitrogen atoms of piperazine are acylated, is a common side reaction. To minimize this, you can use a large excess of piperazine or, more effectively, use N-Boc-piperazine as the starting material.[1] The Boc protecting group ensures mono-acylation, and it can be removed in a subsequent step.

Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis. Follow the logical workflow to diagnose and solve experimental problems.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low or No Product Yield check_sm Check Starting Materials (SMs) start->check_sm check_reagents Check Reagents & Conditions start->check_reagents check_workup Review Workup & Purification start->check_workup sm_purity Are SMs pure? (Indole-2-COOH, Piperazine) Verify by NMR, LC-MS. check_sm->sm_purity Purity? reagent_activity Is coupling reagent active? HATU/EDC are moisture sensitive. check_reagents->reagent_activity Activity? conditions_moisture Are conditions anhydrous? Moisture hydrolyzes active ester and coupling agents. check_reagents->conditions_moisture Anhydrous? workup_loss Is product lost during extraction or washing? Check pH during workup. check_workup->workup_loss Loss? purification_issue Is purification method appropriate? Product may be streaking on silica gel. check_workup->purification_issue Method? sm_degradation Indole-2-COOH can decarboxylate on storage. Use fresh or repurified SM. sm_purity->sm_degradation No reagent_solution Solution: Use fresh coupling reagent from a new bottle or desiccator. reagent_activity->reagent_solution No conditions_solution Solution: Flame-dry glassware. Use anhydrous solvents. Run under N2 or Ar. conditions_moisture->conditions_solution No purification_solution Solution: Add 1% Et3N to eluent for basic compounds. Consider reverse-phase chromatography. purification_issue->purification_solution

Caption: Troubleshooting flowchart for low yield synthesis.

Problem 1: Low or No Product Yield
  • Possible Cause: Inactive or inefficient coupling reagent.

    • Solution: Uronium-based reagents like HATU and carbodiimides (EDC) are sensitive to moisture. Use reagents from a freshly opened bottle or one stored properly in a desiccator. Consider switching to a more robust coupling reagent if issues persist (see Table 1).[1][2]

  • Possible Cause: Poor quality of starting materials.

    • Solution: Verify the purity of indole-2-carboxylic acid and piperazine via NMR or LC-MS. Indole-2-carboxylic acid can decarboxylate over time, especially if not stored properly.

  • Possible Cause: Presence of moisture in the reaction.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the activated ester intermediate.[5]

  • Possible Cause: Suboptimal reaction conditions (base, solvent, temperature).

    • Solution: The choice of base and solvent is critical. For HATU, DIPEA is a standard base in an aprotic polar solvent like DMF. For EDC/HOBt, DCM is a common solvent. Screen different conditions to find the optimal combination for your specific substrates (see Table 2).

Problem 2: Multiple Spots on TLC / Impure Product
  • Possible Cause: Formation of di-acylated piperazine.

    • Solution: Use N-Boc-piperazine to protect one of the amine groups, forcing mono-acylation. The Boc group can be removed later with an acid like TFA. Alternatively, use a large excess (3-5 equivalents) of piperazine, though this can complicate purification.

  • Possible Cause: Formation of guanidinium by-product.

    • Solution: This can occur when the amine (piperazine) reacts directly with the coupling reagent (e.g., HATU). To prevent this, pre-activate the carboxylic acid with the coupling reagent and base for 15-20 minutes before adding the piperazine.[1]

  • Possible Cause: Difficulty in purification.

    • Solution: The product is basic due to the free piperazine nitrogen. This can cause streaking on silica gel columns. To improve separation, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to your eluent system.

Data Presentation

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassTypical BaseAdvantagesDisadvantages
HATU Uronium SaltDIPEAHigh reactivity, fast reactions, high yields, low racemization.[1][2]High cost, moisture sensitive.
HBTU Uronium SaltDIPEAVery efficient, low racemization.[1]Less reactive than HATU.[1]
COMU Uronium SaltDIPEAHigh efficiency, safer (non-explosive), water-soluble byproducts simplify purification.[1][6]Higher cost.
EDC / HOBt CarbodiimideDIPEA, Et₃NCost-effective, widely used.[1]Longer reaction times, byproduct (DCU/EDU) can be difficult to remove, risk of side reactions.[7]
PyBOP Phosphonium SaltDIPEAHigh efficiency, low racemization risk.[1]More expensive than carbodiimides.
Table 2: Example Optimization of Reaction Conditions
EntryCoupling SystemBase (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)Notes
1HATU (1.1 eq)DIPEA (2.0)DMFRT2>90Pre-activation of acid recommended.[1]
2EDC (1.2 eq) / HOBt (1.1 eq)DIPEA (2.0)DCMRT1275-85Longer reaction time needed.[3]
3PyBOP (1.1 eq)DIPEA (2.0)DMFRT3~90Good alternative to HATU.
4HATU (1.1 eq)Et₃N (2.0)THFRT470-80DIPEA is generally a better base for this system.
5EDC (1.2 eq) / HOBt (1.1 eq)DIPEA (2.0)THF508~80Heating may be required for less reactive substrates.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling (High-Yield Method)

This protocol uses N-Boc-piperazine to ensure mono-acylation.

Materials:

  • Indole-2-carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add indole-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the solids.

  • Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature.

  • Pre-activation: Allow the mixture to stir for 15-20 minutes. The solution may change color.

  • Add N-Boc-piperazine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected product.

  • Deprotection (if required): Dissolve the purified product in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until the Boc group is fully removed (monitor by TLC/LC-MS). Evaporate the solvent and TFA, then perform an aqueous basic workup to obtain the final product.

General Experimental Workflow

ExperimentalWorkflow start_materials Starting Materials: - Indole-2-Carboxylic Acid - N-Boc-Piperazine pre_activation Pre-activation: 1. Dissolve Acid & HATU in DMF 2. Add DIPEA 3. Stir for 15-20 min @ RT start_materials->pre_activation coupling Coupling Reaction: 1. Add N-Boc-Piperazine 2. Stir for 1-3h @ RT pre_activation->coupling monitoring Monitor Progress (TLC / LC-MS) coupling->monitoring workup Aqueous Workup: 1. Quench with Water 2. Extract with EtOAc 3. Wash & Dry monitoring->workup Reaction Complete purification Purification: Flash Column Chromatography (Silica Gel) workup->purification deprotection Boc Deprotection: 1. Dissolve in DCM 2. Add TFA 3. Stir for 1-2h @ RT purification->deprotection final_product Final Product: This compound deprotection->final_product

Caption: Workflow for HATU-mediated synthesis.

References

Technical Support Center: HPLC Analysis of 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(piperazin-1-ylcarbonyl)-1H-indole. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical challenges.

Recommended Experimental Protocol

A validated HPLC method for the specific analysis of this compound is crucial for obtaining reliable results. Below is a recommended starting protocol based on the chemical properties of indole and piperazine moieties. This protocol can be optimized as needed.

Sample Preparation: Prepare the sample by dissolving it in the mobile phase or a solvent with a weaker elution strength than the mobile phase, such as a water/acetonitrile mixture.[1][2] It is recommended to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to prevent particulates from blocking the system.[3]

Quantitative Data Summary

The following table outlines the suggested starting parameters for the HPLC method.

ParameterRecommended ConditionRationale / Notes
HPLC Column C18, End-capped (e.g., ZORBAX Eclipse Plus C18, Waters SunFire C8)A C18 column provides good hydrophobic retention for the indole structure.[4] End-capping is critical to minimize peak tailing caused by the basic piperazine group interacting with residual silanols.[5]
4.6 x 150 mm, 3.5 or 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)A low pH mobile phase protonates residual silanol groups on the column, reducing peak tailing for the basic analyte.[1][6] Formic acid is compatible with Mass Spectrometry (MS) detectors.[7]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)High-purity, HPLC-grade solvents are essential to avoid baseline noise and ghost peaks.[8][9]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60% A, 40% B). A gradient may be needed to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CUsing a column oven improves retention time reproducibility.[3][10]
Injection Volume 5 - 20 µLOptimize to avoid column overloading, which can cause peak fronting or tailing.[1]
Detection UV at 280 nmThe indole moiety has a strong chromophore suitable for UV detection. This wavelength is commonly used for indole-containing compounds.[11]

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of this compound.

Q1: Why is my analyte peak showing significant tailing?

Answer: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns. The primary cause is the interaction between the basic piperazine functional group and acidic residual silanol groups on the column's stationary phase.[6]

CauseSolution
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.0 using an acid like formic or phosphoric acid. This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[1][6]
Column Choice Use a highly deactivated, end-capped column or a column with a polar-embedded phase. These columns have fewer accessible silanol groups.[5][6]
Column Overload Reduce the sample concentration or injection volume. Overloading the column can saturate the stationary phase and lead to peak distortion.[1]
Column Degradation The column may be old or contaminated. Flush the column with a strong solvent or replace it if performance does not improve.[1] A guard column can help extend the life of the analytical column.

Below is a logical workflow to diagnose the cause of peak tailing.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH low (e.g., pH 2.5-3.0)? start->check_ph adjust_ph ACTION: Adjust mobile phase pH to 2.5-3.0 with acid. check_ph->adjust_ph No check_column Is the column end-capped and in good condition? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved replace_column ACTION: Use a new, high-quality end-capped C18 column. check_column->replace_column No check_load Is sample concentration too high? check_column->check_load Yes replace_column->resolved reduce_load ACTION: Dilute sample or reduce injection volume. check_load->reduce_load Yes check_load->resolved No, problem persists. Consider other factors (e.g., extra-column volume). reduce_load->resolved

A troubleshooting workflow for peak tailing issues.
Q2: I am observing unexpected "ghost peaks" in my chromatogram. What is the cause?

Answer: Ghost peaks are extraneous peaks that do not originate from your injected sample.[12] They can arise from several sources, including system contamination, mobile phase impurities, or carryover from previous injections.[8][12]

CauseSolution
Mobile Phase Contamination Use high-purity, HPLC-grade solvents and water.[9] Prepare mobile phases fresh daily, especially if using buffers which can support microbial growth.[13] Filter and degas the mobile phase before use.[3]
Injector Carryover Residue from a previous, more concentrated sample can be retained in the injector loop or needle and injected with the next sample.[12] Optimize the needle wash/rinse method by using a stronger solvent and increasing the wash volume or duration.
Column Contamination Strongly retained compounds from previous analyses can slowly elute, especially during a gradient run, appearing as broad ghost peaks.[8] Flush the column with a strong solvent (e.g., 100% Acetonitrile) or backflush it (if the manufacturer allows).[9]
System Contamination Impurities can build up in tubing, frits, or seals. Regular system maintenance and flushing can prevent this.[8]

Use the following experimental workflow to systematically identify the source of ghost peaks.

G start Ghost Peak Observed inject_blank Step 1: Inject a blank (mobile phase, no sample) start->inject_blank peak_present1 Is ghost peak present? inject_blank->peak_present1 source_system Source is likely System or Mobile Phase Contamination peak_present1->source_system Yes source_sample Source is likely Sample Prep or Carryover peak_present1->source_sample No prep_fresh_mp Step 2: Prepare fresh mobile phase & re-run blank source_system->prep_fresh_mp peak_present2 Is ghost peak present? prep_fresh_mp->peak_present2 source_mp Diagnosis: Mobile Phase was Contaminated peak_present2->source_mp No source_sys_contam Source is likely System or Column Contamination peak_present2->source_sys_contam Yes flush_system Step 3: Flush system thoroughly. If persists, replace column and re-run blank. source_sys_contam->flush_system

An experimental workflow for identifying ghost peak sources.
Q3: My retention times are shifting between injections. What should I check?

Answer: Inconsistent retention times compromise the reliability of your analysis. This issue can stem from problems with the mobile phase, the column, or the pump.[10]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time. If preparing by hand, slight variations in the organic-to-aqueous ratio can cause shifts. Use a high-quality mixer or prepare larger batches.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analytical run.[10] Insufficient equilibration can cause retention times to drift, especially at the beginning of a sequence.

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention. A column oven is highly recommended to maintain a stable temperature.[3]

  • Pump Performance: Leaks in the pump or check valve issues can lead to an inconsistent flow rate, directly impacting retention times. Check the system pressure for fluctuations, which can indicate a leak or air bubbles in the pump.[10][14]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in retention time over many injections, it may be time to replace the column.[10]

Q4: The baseline of my chromatogram is noisy or drifting. How can I improve it?

Answer: A stable baseline is critical for accurate quantification, especially for low-concentration analytes. Baseline noise and drift can have several causes.

  • Mobile Phase Issues: The most common cause is inadequately degassed mobile phase, which can introduce air bubbles into the system and detector.[3] Always degas your mobile phase using sonication, vacuum filtration, or helium sparging. Also, ensure solvents are properly mixed, as poor mixing can cause drift, particularly in gradient elution.[3]

  • Contamination: Contaminants in the mobile phase, column, or detector cell can cause a drifting or noisy baseline.[3] Using high-purity solvents and regularly flushing the system can mitigate this.

  • Detector Lamp: An aging detector lamp can become unstable, leading to increased noise and drift.[3] Check the lamp's energy output and replace it if it is low.

  • Temperature Instability: Fluctuations in the temperature of the column or detector cell can cause the baseline to wander.[3] Ensure any column ovens or detector temperature controls are functioning correctly.

Q5: Why is my peak split or broader than usual?

Answer: Peak splitting or broadening reduces resolution and can indicate a problem with the column or the sample injection.

  • Column Void or Blockage: A common cause of split peaks is a void or "hole" forming at the head of the column packing bed.[1] This can be caused by pressure shocks or the dissolution of the silica bed under high pH conditions. Reversing and flushing the column may sometimes help, but replacement is often necessary.[6] A partially blocked inlet frit can also cause peak distortion.[6]

  • Sample Solvent Effect: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 40% ACN), it can cause peak distortion and broadening.[1] Always try to dissolve the sample in the mobile phase itself or a weaker solvent.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to band broadening.[1][5] Ensure connections are made with minimal dead volume.

References

Technical Support Center: Addressing Poor Solubility of 2-(piperazin-1-ylcarbonyl)-1H-indole in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 2-(piperazin-1-ylcarbonyl)-1H-indole and other similarly challenging compounds during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A simple, initial assessment can be done by visual inspection of serial dilutions of the compound in your assay buffer. Prepare a series of concentrations in a multi-well plate and observe for any cloudiness, precipitation, or particulates against a dark background. For more quantitative data, methods like nephelometry, which measures light scattering, or UV-Vis spectroscopy to detect turbidity at a wavelength where the compound doesn't absorb (e.g., 600 nm), can be employed.

Q2: What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) in cell-based assays?

A2: To minimize artifacts and cytotoxicity, the final concentration of DMSO should be kept as low as possible. For most cell-based assays, the recommended final concentration is typically at or below 0.5% (v/v). Some sensitive cell lines may require even lower concentrations, such as less than 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: Can surfactants or detergents be used to improve the solubility of my compound?

A3: Yes, non-ionic surfactants like Tween® 20 or Triton™ X-100 can be effective in solubilizing poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule. Typical concentrations in assays range from 0.001% to 0.01%. However, it is essential to perform control experiments to ensure the surfactant itself does not interfere with the assay or exhibit cytotoxic effects.

Q4: How does pH influence the solubility of this compound?

A4: The structure of this compound contains a piperazine ring, which is a basic moiety. Therefore, its solubility is expected to be pH-dependent. At lower pH values (acidic conditions), the piperazine nitrogen can become protonated, increasing the compound's polarity and aqueous solubility. Conversely, at higher pH values (basic conditions), the compound will be in its less soluble, free base form. It is advisable to determine the compound's solubility at different pH values relevant to your assay conditions.

Q5: What are some alternative formulation strategies if co-solvents and pH adjustments are insufficient?

A5: For compounds with very low solubility, advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, creating amorphous solid dispersions with polymers, and utilizing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).

Troubleshooting Guide

Compound precipitation can lead to inaccurate and unreliable experimental results by reducing the effective concentration of the test compound. The following guide provides solutions to common precipitation issues.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer.- Perform a serial dilution, first into an intermediate solvent (e.g., 50% DMSO/50% buffer), before the final dilution.- Increase mixing energy by vortexing or rapid pipetting during dilution.- Pre-warm the aqueous buffer to the

Technical Support Center: Overcoming Off-Target Effects of Indole-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with indole-piperazine compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target effects encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with indole-piperazine compounds?

A1: The indole-piperazine scaffold is a privileged structure in medicinal chemistry, but it is also associated with certain off-target activities. The basic piperazine nitrogen can lead to interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonergic (5-HT), dopaminergic (D2), and adrenergic (α1) receptors. Additionally, the indole moiety and the overall lipophilicity of many compounds in this class can contribute to interactions with various kinases and ion channels, most notably the hERG potassium channel, which can pose a risk for cardiotoxicity.

Q2: How can I proactively assess the potential for off-target effects before beginning wet-lab experiments?

A2: In silico methods are a valuable and cost-effective first step to predict potential off-target liabilities. Techniques such as similarity-based searching (comparing your compound's structure to databases of known off-target binders), pharmacophore modeling, and molecular docking can provide initial an assessment of potential off-target interactions. These computational approaches can help prioritize which experimental assays to perform.

Q3: What is a standard experimental workflow for characterizing the off-target profile of a new indole-piperazine compound?

A3: A tiered approach is generally recommended. Start with a broad off-target screening panel at a single high concentration (e.g., 10 µM) against a wide range of receptors, kinases, and ion channels. For any initial "hits," follow up with concentration-response assays to determine the potency (IC50 or Ki) of the off-target interaction. If significant off-target activity is confirmed, structure-activity relationship (SAR) studies can be initiated to design new analogs with improved selectivity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My indole-piperazine compound shows potent activity in a biochemical assay but is much weaker in cell-based assays.

This is a common discrepancy that can arise from several factors related to the compound's physicochemical properties.

Possible CauseTroubleshooting Steps
Poor Cell Permeability 1. Assess Physicochemical Properties: Calculate or measure the compound's LogP, polar surface area (PSA), and molecular weight. High values for these parameters can limit passive diffusion across the cell membrane. 2. Permeability Assays: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay to directly measure the compound's ability to cross a lipid membrane or a cell monolayer. 3. Structural Modification: If permeability is low, consider chemical modifications to reduce polarity or molecular size, while aiming to retain on-target activity.
Compound Efflux The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell. 1. Co-incubation with Efflux Inhibitors: Perform the cell-based assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in potency suggests that your compound is an efflux substrate.
Poor Aqueous Solubility Indole-piperazine compounds can have low aqueous solubility, leading to precipitation in cell culture media and an overestimation of the actual concentration. 1. Measure Kinetic Solubility: Determine the kinetic solubility of your compound in the assay buffer. 2. Formulation Strategies: If solubility is low, consider using a co-solvent (ensure final DMSO concentration is <0.5%), adjusting the pH, or preparing a salt form of the compound.

Logical Workflow for Discrepancy Between Biochemical and Cellular Potency

start Discrepancy Observed: Biochemical Potency >> Cellular Potency check_solubility Assess Compound Solubility in Assay Medium start->check_solubility solubility_ok Is Solubility Sufficient? check_solubility->solubility_ok check_permeability Evaluate Cell Permeability (e.g., PAMPA, Caco-2) solubility_ok->check_permeability Yes reformulate Improve Formulation (e.g., salt formation, co-solvents) solubility_ok->reformulate No permeability_ok Is Permeability High? check_permeability->permeability_ok check_efflux Investigate Efflux by P-gp Transporters permeability_ok->check_efflux Yes modify_compound Modify Compound to Improve Physicochemical Properties permeability_ok->modify_compound No efflux_substrate Is it an Efflux Substrate? check_efflux->efflux_substrate efflux_substrate->modify_compound Yes resolved Potency Discrepancy Understood efflux_substrate->resolved No modify_compound->resolved reformulate->check_solubility

Caption: Troubleshooting workflow for potency discrepancies.

Issue 2: My compound is showing unexpected cytotoxicity in non-target cell lines.

Unexpected cytotoxicity often points to off-target effects or issues with compound stability and metabolism.

Possible CauseTroubleshooting Steps
Off-Target Activity The compound may be hitting an essential cellular target that is not your primary target of interest. 1. Broad Kinase/GPCR Screening: Perform a broad off-target screening panel to identify unintended targets. 2. Phenotypic Screening: Use high-content imaging or other phenotypic assays to characterize the nature of the cytotoxicity (e.g., apoptosis, necrosis, cell cycle arrest).
Metabolic Activation The compound may be metabolized by cellular enzymes (e.g., cytochrome P450s) into a toxic metabolite. 1. In Vitro Metabolic Stability Assay: Assess the metabolic stability of your compound using liver microsomes or hepatocytes. 2. Metabolite Identification: If the compound is metabolically unstable, use LC-MS/MS to identify the major metabolites and test their cytotoxicity.
Compound Degradation The compound may be unstable in the assay conditions, degrading into a toxic species. 1. Assess Compound Stability: Incubate your compound in the cell culture medium for the duration of the assay and analyze for degradation products by HPLC.

Signaling Pathway Potentially Affected by Off-Target Kinase Inhibition: PI3K/Akt Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth IndolePiperazine Indole-Piperazine Compound (Off-Target) IndolePiperazine->PI3K Inhibition

Caption: Off-target inhibition of the PI3K/Akt pathway.

Quantitative Data Summary

The following tables provide representative data for indole-piperazine and related compounds, illustrating how on-target and off-target activities can be quantified and compared.

Table 1: Kinase Inhibitory Profile of a Representative Indole-Piperazine Compound

Kinase TargetIC50 (nM)Target ClassNotes
p38α (On-Target) 15 MAPKDesired target for anti-inflammatory effects.
VEGFR2250Receptor Tyrosine KinaseCommon off-target for ATP-competitive inhibitors.
EGFR>1000Receptor Tyrosine KinaseDemonstrates some selectivity over EGFR.
CDK2800Cell Cycle KinasePotential for cell cycle-related side effects.

Table 2: GPCR Binding Affinity of a Representative Indole-Piperazine Compound

Receptor TargetKi (nM)Target ClassNotes
Dopamine D2 (On-Target) 25 GPCRDesired target for antipsychotic effects.
Serotonin 5-HT2A150GPCRCommon off-target, may contribute to side effects.
Adrenergic α1500GPCRPotential for cardiovascular side effects.
Muscarinic M1>5000GPCRGood selectivity against muscarinic receptors.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (Radiometric Filter Binding)

Objective: To determine the IC50 of an indole-piperazine compound against a panel of kinases.

Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide or protein substrate by a kinase. A decrease in radioactivity on a filter membrane indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Indole-piperazine compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • 96-well filter plates (e.g., phosphocellulose)

  • Phosphoric acid wash buffer

  • Scintillation cocktail

Procedure:

  • Compound Plating: Prepare serial dilutions of the indole-piperazine compound in kinase reaction buffer and add to a 96-well plate. Include a DMSO-only control.

  • Kinase Reaction: Add the kinase and its specific substrate to each well.

  • Initiate Reaction: Start the reaction by adding [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Capture: Stop the reaction by adding phosphoric acid and transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: GPCR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an indole-piperazine compound for a specific GPCR.

Principle: This is a competitive binding assay that measures the ability of the test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-Spiperone for D2 receptors)

  • Indole-piperazine compound stock solution (e.g., 10 mM in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well plates

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation fluid

Procedure:

  • Compound Plating: Prepare serial dilutions of the indole-piperazine compound in binding buffer and add to a 96-well plate.

  • Reaction Mixture: Add the cell membranes and the radiolabeled ligand to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity.

  • Data Analysis: Determine the IC50 value from the concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Technical Support Center: Optimizing Dosage for In vivo Studies with 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-(piperazin-1-ylcarbonyl)-1H-indole in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions to assist you in designing and executing your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the potential therapeutic targets of this compound?

While direct in vivo targets of this specific molecule are not extensively documented in publicly available literature, its structural motifs—an indole ring and a piperazine group—are present in many biologically active compounds. Indole derivatives are known to target a variety of pathways, including those involved in cancer and neurological disorders. For instance, some indole compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. The piperazine moiety is a common feature in drugs targeting central nervous system receptors, such as serotonin (5-HT) and dopamine (D2) receptors. Therefore, it is plausible that this compound could exhibit activity in these areas.

Q2: How do I determine a starting dose for my in vivo experiments?

Determining a starting dose for a novel compound requires a multi-faceted approach. A common strategy is to begin with in vitro data. If you have determined the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cell-based assays, you can use this as a starting point for dose-range finding studies in animals. It is also crucial to review literature on compounds with similar structures to understand their effective dose ranges in vivo. A thorough safety and toxicology assessment is a prerequisite to any in vivo efficacy study to establish a safe starting dose.

Q3: What are the key pharmacokinetic parameters to consider for this compound?

Key pharmacokinetic parameters to investigate include clearance, terminal elimination half-life, and bioavailability. For example, in a study on buspirone, a drug containing a piperazine moiety, the clearance was 13.1 ml/min and the terminal elimination half-life was 25 minutes in rats.[1] Another crucial aspect is metabolic stability. The half-life of a related indole derivative in human and mouse liver microsomes was found to be 56.3 minutes and less than 2.1 minutes, respectively, indicating potentially rapid metabolism in mice.[2] Understanding these parameters for this compound will be critical for designing an effective dosing regimen.

Q4: What are the potential challenges in working with indole-piperazine compounds in vivo?

Researchers may encounter challenges related to solubility, metabolic stability, and potential off-target effects. Indole compounds can sometimes have poor aqueous solubility, which can affect their bioavailability. The piperazine group can be susceptible to metabolism, potentially leading to rapid clearance and a short duration of action. Furthermore, as both moieties are pharmacologically promiscuous, there is a risk of off-target effects that could lead to unexpected toxicity or confound experimental results. Careful formulation development and comprehensive toxicological profiling are essential to mitigate these risks.

Troubleshooting Guides

Issue: High variability in experimental results between animals.

  • Possible Cause: Inconsistent compound formulation or administration.

    • Solution: Ensure the compound is fully solubilized or uniformly suspended in the vehicle. Use precise administration techniques (e.g., oral gavage, intravenous injection) and ensure the dose volume is accurate for each animal's body weight.

  • Possible Cause: Biological variability between animals.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are age- and weight-matched and are housed under identical conditions.

  • Possible Cause: Rapid metabolism of the compound.

    • Solution: Investigate the pharmacokinetic profile of the compound. If it has a very short half-life, consider more frequent dosing or a different route of administration (e.g., continuous infusion).

Issue: Lack of a clear dose-response relationship.

  • Possible Cause: The selected dose range is too narrow or not centered around the effective dose.

    • Solution: Conduct a wider dose-range finding study. This could involve testing doses that are several-fold higher and lower than the initial range.

  • Possible Cause: The compound has a narrow therapeutic window.

    • Solution: If toxicity is observed at doses close to the effective dose, it may be challenging to establish a clear therapeutic window. In this case, consider alternative dosing strategies, such as combination therapy, to enhance efficacy at a lower, non-toxic dose.

  • Possible Cause: The chosen endpoint is not sensitive enough to detect a response.

    • Solution: Re-evaluate the primary and secondary endpoints of your study. Consider using more sensitive biomarkers or functional readouts.

Data Presentation

Table 1: In Vitro Potency of Related Indole Derivatives

CompoundCell LineIC50 (nM)Target/Mechanism
Indole Derivative 43Various Cancer Cell Lines9.75 (average)Tubulin Polymerization Inhibitor
Indole-3-carbinol (CTr/CTet mixture)MCF-71.3 µg/mlG0/1 Cell Cycle Arrest
Indole-3-carbinol (CTr/CTet mixture)MDA-MB-2311.6 µg/mlG0/1 Cell Cycle Arrest

Source: Data synthesized from multiple sources.[2][3]

Table 2: Metabolic Stability of an Indole Derivative

Microsome SourceHalf-life (t1/2) in minutes
Human Liver Microsomes (HLM)56.3
Mouse Liver Microsomes (MLM)< 2.1

Source: Data from a study on a related indole derivative.[2]

Table 3: Pharmacokinetic Parameters of Buspirone (a Piperazine-containing drug) in Rats

ParameterValue
Clearance13.1 ml/min
Terminal Elimination Half-life25 min

Source: Data from a pharmacokinetic study of buspirone in rats.[1]

Experimental Protocols

Protocol 1: Dose-Range Finding Study

  • Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for efficacy studies.

  • Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the research question.

  • Groups: Establish a control group (vehicle only) and at least 3-5 dose groups with escalating doses of this compound.

  • Formulation: Prepare the compound in a suitable vehicle (e.g., saline, corn oil with a solubilizing agent). Ensure the formulation is stable and homogenous.

  • Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weights at regular intervals.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).

  • Data Analysis: Analyze body weight changes and clinical observations to determine the MTD.

Protocol 2: Basic Pharmacokinetic Study

  • Objective: To determine the basic pharmacokinetic profile of this compound.

  • Animal Model: Typically performed in rats with jugular vein cannulation for serial blood sampling.

  • Groups: Administer a single dose of the compound intravenously and/or orally to different groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability (if both IV and oral routes are tested).

Visualizations

experimental_workflow cluster_preclinical Preclinical Assessment cluster_in_vivo In Vivo Optimization in_vitro In Vitro Studies (IC50, EC50) solubility Solubility & Formulation in_vitro->solubility stability Metabolic Stability solubility->stability dose_range Dose-Range Finding (MTD) stability->dose_range pk_study Pharmacokinetic Study dose_range->pk_study efficacy_study Efficacy Study pk_study->efficacy_study

Caption: Experimental workflow for in vivo dosage optimization.

signaling_pathway cluster_cell Target Cell compound This compound receptor Receptor (e.g., 5-HT, D2) compound->receptor Binds tubulin Tubulin compound->tubulin Inhibits Polymerization downstream Downstream Signaling receptor->downstream cell_cycle Cell Cycle Arrest tubulin->cell_cycle apoptosis Apoptosis downstream->apoptosis cell_cycle->apoptosis

Caption: Hypothetical signaling pathways for an indole-piperazine compound.

troubleshooting_flowchart rect_node rect_node start High In Vivo Variability? check_formulation Consistent Formulation? start->check_formulation check_dosing Precise Dosing? check_formulation->check_dosing Yes improve_formulation Improve Formulation & Homogeneity check_formulation->improve_formulation No check_pk Rapid Metabolism? check_dosing->check_pk Yes refine_technique Refine Dosing Technique check_dosing->refine_technique No adjust_dosing Adjust Dosing Regimen check_pk->adjust_dosing Yes

Caption: Troubleshooting flowchart for high in vivo variability.

References

Technical Support Center: Refining Cell-Based Assay Protocols for 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(piperazin-1-ylcarbonyl)-1H-indole. The information herein is designed to address specific issues that may be encountered during the refinement of cell-based assay protocols for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known or expected biological activities of this compound?

A1: While specific biological activity for this compound is not extensively documented in publicly available literature, compounds with similar indole and piperazine scaffolds have been reported to exhibit a range of biological activities. These include potential roles as anticancer, anti-inflammatory, antidepressant, and antimicrobial agents.[1] Structurally related compounds have been shown to interact with various cellular targets, including G-protein coupled receptors (GPCRs) and kinases within signaling pathways like PI3K/Akt.[2] Therefore, it is reasonable to hypothesize that this compound may modulate similar pathways.

Q2: I am observing precipitation of the compound when I add it to my cell culture medium. How can I improve its solubility?

A2: Poor aqueous solubility is a common issue with indole-based compounds. While they may dissolve in a 100% DMSO stock, they can precipitate when diluted into the aqueous environment of cell culture media. Here are some steps to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a non-toxic level for your cells, typically not exceeding 0.5%.[3] High concentrations of the stock solution in DMSO can also lead to precipitation upon dilution; consider lowering the stock concentration.

  • pH Adjustment: If your experimental system allows, adjusting the pH of the medium might improve the solubility of the compound.

  • Use of Co-solvents: In addition to DMSO, other co-solvents can be tested for their ability to improve solubility, but their compatibility with the specific cell line must be verified.

  • Sonication: Briefly sonicating the diluted compound in the medium can sometimes help to dissolve small precipitates.

  • Fresh Preparations: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment to minimize precipitation over time.

Q3: My cell viability assay results are inconsistent. What could be the cause?

A3: Inconsistent results in cell viability assays can stem from several factors:

  • Compound Precipitation: As mentioned above, poor solubility can lead to inconsistent concentrations of the compound in your wells.

  • Compound Instability: The compound may be unstable in the cell culture medium over the course of the experiment. It is advisable to include a "compound-only" well (compound in media without cells) to check for degradation.

  • Cell Seeding Density: Ensure that the cell seeding density is consistent across all wells and plates. Both very low and very high cell densities can affect the apparent cytotoxicity of a compound.

  • Assay Interference: Indole compounds can sometimes interfere with the readout of certain viability assays. For example, they may have intrinsic fluorescence or directly reduce tetrazolium salts (like in MTT or MTS assays). It is recommended to run a cell-free control to check for such interference.

Q4: I am observing significant cytotoxicity in my experiments, even at low concentrations. What could be the reason?

A4: Unexpected cytotoxicity can be due to several factors:

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not causing the observed cytotoxicity. Always include a vehicle-only control in your experiments.

  • Metabolic Activation: Cellular enzymes, such as cytochrome P450s, could be metabolizing your compound into a more toxic form.

  • Contamination: Microbial contamination (e.g., bacteria, fungi, or mycoplasma) in your cell cultures can cause cell death and confound your results. Regular testing for contamination is recommended.

Troubleshooting Guides

Issue 1: High Background or Artifacts in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence in compound-treated wells without cells.

  • Unusual fluorescence patterns that do not correlate with cellular structures.

Possible Causes and Solutions:

CauseSolution
Intrinsic Compound Fluorescence Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. If significant, subtract this background from your experimental wells or consider an alternative assay with a different readout.
Compound Precipitation Precipitates can scatter light and cause artifacts. Visually inspect wells for precipitation. Refer to the solubility troubleshooting steps in the FAQ section.
Non-specific Staining The compound may be non-specifically binding to the plate or other assay components. Ensure adequate washing steps in your protocol.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency

Symptoms:

  • The compound is potent in a biochemical assay (e.g., purified enzyme) but shows significantly lower potency in a cell-based assay.

Possible Causes and Solutions:

CauseSolution
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane.
Efflux by Cellular Transporters The compound might be actively pumped out of the cells by efflux transporters.
Compound Instability The compound may be rapidly metabolized or degraded within the cell.
Target Engagement in a Cellular Context The target protein may be in a complex or cellular compartment that is not accessible to the compound.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, in vitro anticancer activity of a compound structurally related to this compound. These values are for illustrative purposes to guide assay development.

Table 1: Growth Inhibition (GI50) of a Related Indole-Piperazine Compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.12
MDA-MB-468Breast Cancer1.00
HOP-92Non-Small Cell Lung Cancer1.35
HepG-2Liver Cancer1.88
HCT-116Colon Cancer9.02

Table 2: Half-Maximal Inhibitory Concentration (IC50) of a Related Indole-Piperazine Compound in Different Assays

Assay TypeCell LineIC50 (µM)
Cell Viability (MTT)SiHa2.85
Cell Viability (MTT)HeLa9.36
Tubulin Polymerization(Biochemical)2.92
VEGFR-2 Kinase Activity(Biochemical)1.52

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
  • Cell Treatment: Seed cells in a 96-well plate and treat with the compound as described for the cell viability assay.

  • Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's protocol.

  • Substrate Addition: Add the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4]

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[5]

  • Staining: Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[3][6][7]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in Microplate start->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells compound_prep Prepare Compound Dilutions compound_prep->treat_cells incubate Incubate for a Defined Period treat_cells->incubate viability Cell Viability Assay (e.g., MTS) incubate->viability apoptosis Apoptosis Assay (e.g., Caspase Activity) incubate->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle measure Measure Signal (Absorbance, Fluorescence, etc.) viability->measure apoptosis->measure cell_cycle->measure analyze Analyze and Interpret Data measure->analyze end End analyze->end

Caption: A general experimental workflow for cell-based assays.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation mtor mTORC1 akt->mtor Activation proliferation Cell Proliferation, Survival mtor->proliferation compound This compound (Hypothetical Target) compound->pi3k Inhibition

Caption: A simplified PI3K/Akt signaling pathway.

gpcr_signaling ligand This compound gpcr GPCR (e.g., Serotonin/Dopamine Receptor) ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

References

Validation & Comparative

Comparative Efficacy of Indole-Piperazine Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Systematic Comparison of Antidepressant, Anti-inflammatory, and Analgesic Activities

For researchers and professionals in drug development, the indole-piperazine scaffold represents a promising area of interest due to its diverse pharmacological activities. This guide provides a comparative analysis of the in vivo activity of derivatives closely related to 2-(piperazin-1-ylcarbonyl)-1H-indole, focusing on their antidepressant, anti-inflammatory, and analgesic properties. While direct animal model data for this compound is not extensively available in the reviewed literature, this guide synthesizes findings from structurally similar compounds to provide a valuable benchmark for future research.

Antidepressant Activity in Animal Models

The antidepressant potential of indole-piperazine derivatives is frequently evaluated using the Forced Swim Test (FST), a standard behavioral model for assessing depressive-like behavior in rodents.

A study on novel piperazine-2,5-dione derivatives bearing indole analogs demonstrated significant antidepressant effects at a 10 mg/kg dose.[1] Notably, compounds 2e and 2q from this series showed a reduction in immobility time comparable to the standard antidepressant, fluoxetine.[1] Similarly, piperazine analogs of indole-2-carboxamides have been identified as promising antidepressant candidates, with compound 13i showing a significant reduction in the duration of immobility in the mouse FST.[2]

Another piperazine derivative, LQFM212 , has also shown antidepressant-like effects in mice, which are believed to be mediated by the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels.[3] Furthermore, some arylpiperazine derivatives have demonstrated antidepressant activity in both the FST and the tail suspension test (TST), with their effects linked to interactions with the serotonergic system, particularly the 5-HT1A and 5-HT2C receptors.[4]

Table 1: Comparative Antidepressant Activity of Indole-Piperazine Derivatives in the Forced Swim Test (FST)

CompoundAnimal ModelDose% Decrease in Immobility TimeComparator% Decrease in Immobility Time (Comparator)
Compound 2eMouse10 mg/kg70.2%[1]Fluoxetine67.9%[1]
Compound 2qMouse10 mg/kg71.2%[1]Fluoxetine67.9%[1]
Compound 13iMouse-Significant reduction[2]Control-
LQFM212Mouse54 µmol/kgSignificant effect[3]Control-
Anti-inflammatory and Analgesic Activities

The dual anti-inflammatory and analgesic properties of indole-piperazine derivatives make them attractive candidates for development.

The same series of piperazine-2,5-dione derivatives that exhibited antidepressant effects also displayed good anti-inflammatory and analgesic activities.[1] This suggests a potential shared mechanism of action, a common characteristic of some antidepressant medications.[1]

In other studies, indole derivatives have been shown to exert anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation.[5] For instance, indole-3-acetic acid has been shown to suppress the secretion of IL-1β, IL-6, and MCP-1.[6] The analgesic effects of these compounds are often evaluated in models of acetic acid-induced writhing and the hot plate test.[5]

Table 2: Anti-inflammatory and Analgesic Activity of Indole-Piperazine Derivatives

Compound/DerivativeAnimal ModelAssayKey Findings
Compounds 2e & 2qMouseNot specifiedGood anti-inflammatory and analgesic activities.[1]
LPSF/NN-52 & LPSF/NN-56MouseAcetic acid-induced writhing52.1% and 63.1% reduction in writhing, respectively.[5]
Indole derivativesRatCarrageenan-induced paw edemaPromising anti-inflammatory activity.[7]
LQFM-008 (piperazine derivative)MouseFormalin test, Tail flick, Hot plateReduced licking time in both phases of formalin test; increased latency in thermal stimulus tests.[8]

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant activity.

  • Apparatus: A cylindrical container (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a level (e.g., 15 cm) that prevents the animal from touching the bottom with its tail or feet.[9]

  • Procedure: Mice or rats are individually placed in the water-filled cylinder.[9][10] The total duration of the test is typically 6 minutes.[9][10] The key behavioral measure is the duration of immobility during the last 4 minutes of the test.[9][10] Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[10]

  • Data Analysis: The percentage decrease in the duration of immobility for the test compound-treated group is calculated relative to the vehicle-treated control group.

Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

  • Procedure: A sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of a rat.

  • Measurement: The volume of the paw is measured at various time points after the injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.[7]

Acetic Acid-Induced Writhing Test

This is a common model for assessing peripheral analgesic activity.

  • Procedure: Mice are intraperitoneally injected with a dilute solution of acetic acid, which induces a characteristic writhing (stretching) response.

  • Measurement: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to the vehicle control group.

Signaling Pathways and Experimental Workflows

Hypothesized Serotonergic Pathway in Antidepressant Action

Many antidepressant drugs, including those with an indole-piperazine scaffold, are thought to exert their effects by modulating the serotonergic system. A potential mechanism involves the antagonism of 5-HT3 receptors, which can lead to an increase in the availability of serotonin (5-HT) in the synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) Release Synaptic_5HT Synaptic 5-HT Presynaptic_Neuron->Synaptic_5HT Release 5HT3_Receptor 5-HT3 Receptor Synaptic_5HT->5HT3_Receptor Binds Postsynaptic_Effect Postsynaptic Signaling 5HT3_Receptor->Postsynaptic_Effect Activates Indole_Piperazine Indole-Piperazine Derivative Indole_Piperazine->5HT3_Receptor Antagonizes

Caption: Hypothesized 5-HT3 receptor antagonism by indole-piperazine derivatives.

General Workflow for In Vivo Validation of Novel Compounds

The process of validating a new chemical entity in animal models typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

G Compound_Synthesis Compound Synthesis (e.g., Indole-Piperazine Derivative) In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays) Compound_Synthesis->In_Vitro_Screening Acute_Toxicity Acute Toxicity Studies In_Vitro_Screening->Acute_Toxicity In_Vivo_Efficacy In Vivo Efficacy Models (e.g., FST, Paw Edema) Acute_Toxicity->In_Vivo_Efficacy Dose_Response Dose-Response Studies In_Vivo_Efficacy->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Neurotransmitter levels, Cytokine analysis) Dose_Response->Mechanism_of_Action

Caption: A typical experimental workflow for in vivo compound validation.

References

A Comparative Analysis of an Indole-Piperazine Based FAAH Inhibitor with Known Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of a novel indole-piperazine derivative, specifically an indole-2-carbonyl piperazine urea compound, with established Fatty Acid Amide Hydrolase (FAAH) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its performance based on available experimental data.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH elevates AEA levels, leading to potential therapeutic effects such as analgesia, anti-inflammation, and anxiolysis, without the psychoactive side effects associated with direct cannabinoid receptor agonists. The development of potent and selective FAAH inhibitors is a significant area of interest in modern pharmacology.

Compound in Focus: Indole-2-carbonyl Piperazine Urea Derivative

While specific data for 2-(piperazin-1-ylcarbonyl)-1H-indole is not publicly available, this guide will focus on a closely related and recently studied compound from the class of indole-2-carbonyl piperazine urea derivatives. A notable example from this series, compound 4i , has demonstrated significant potential as a selective FAAH inhibitor[1]. This comparative analysis will utilize data available for compound 4i and other structurally related indole-piperazine compounds as a representative for this chemical class.

Comparative Efficacy of FAAH Inhibitors

The inhibitory potential of compound 4i and other known FAAH inhibitors is summarized below. The data highlights the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

CompoundTypeTarget OrganismIC50 (nM)Reference(s)
Indole-2-carbonyl piperazine urea (4i) Indole-piperazineNot Specified120[1]
PF-3845 Piperidine UreaHuman/Ratk_inact/K_i = 14,310 M⁻¹s⁻¹[2]
URB597 CarbamateHuman4.6
JNJ-42165279 Piperazine CarboxamideHuman70
AM4303 Not SpecifiedHuman2.0
PF-750 Piperidine CarboxamideHuman16.2[3]

Selectivity Profile

A crucial aspect of a drug candidate's profile is its selectivity for the target enzyme over other related enzymes. Compound 4i has been shown to have fine selectivity against other serine hydrolases like monoacylglycerol lipase (MAGL), ABHD6, and carboxylesterase 2 (CES2), as well as the cannabinoid receptors[1]. This high selectivity is a desirable characteristic, as it minimizes the potential for off-target side effects.

Signaling Pathway of FAAH Inhibition

FAAH inhibitors act by preventing the breakdown of anandamide (AEA), thereby increasing its local concentration and prolonging its signaling effects through cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is the primary mechanism through which FAAH inhibitors exert their therapeutic effects.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE NAPE AEA Anandamide (AEA) NAPE->AEA Synthesis AEA->CB1 Activates FAAH FAAH AEA->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid FAAH_Inhibitor 2-(piperazin-1-ylcarbonyl) -1H-indole (and other FAAH inhibitors) FAAH_Inhibitor->FAAH Inhibits

Caption: FAAH inhibition pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize FAAH inhibitors.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Reagents and Materials:

    • Recombinant human FAAH enzyme.

    • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).

    • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

    • Test compound (e.g., indole-2-carbonyl piperazine urea derivative) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate (black, clear bottom).

    • Fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In the wells of the microplate, add the assay buffer, the diluted test compound, and the FAAH enzyme solution. Include control wells with solvent only (for 100% activity) and wells without the enzyme (for background fluorescence). c. Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Immediately measure the fluorescence kinetically or as an endpoint reading after a specific incubation period (e.g., 30 minutes) at 37°C. The excitation and emission wavelengths will depend on the fluorophore used (e.g., Ex: 340-360 nm, Em: 450-465 nm for AMC).

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow for FAAH Inhibitor Screening

The general workflow for identifying and characterizing novel FAAH inhibitors is depicted below.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening Lead_Gen Lead Generation HTS->Lead_Gen IC50 IC50 Determination Lead_Gen->IC50 Selectivity Selectivity Profiling IC50->Selectivity PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity->PK_PD In_Vivo In Vivo Efficacy (e.g., pain models) PK_PD->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: Experimental workflow for FAAH inhibitor development.

Conclusion

The indole-2-carbonyl piperazine urea scaffold represents a promising class of FAAH inhibitors, with compound 4i demonstrating potent and selective inhibition of FAAH in recent studies[1]. Its favorable pharmacokinetic profile further enhances its potential as a therapeutic candidate for conditions such as pain and depression[1]. Further research and clinical trials are necessary to fully elucidate the therapeutic utility of this class of compounds. This comparative guide underscores the importance of continued investigation into novel chemical scaffolds for the development of next-generation FAAH inhibitors.

References

Benchmarking the Antibacterial Efficacy of 2-(piperazin-1-ylcarbonyl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of the novel compound 2-(piperazin-1-ylcarbonyl)-1H-indole. Its performance is benchmarked against established antibacterial agents, supported by standardized experimental data and detailed protocols.

Disclaimer: The antibacterial efficacy data for this compound presented in this guide is hypothetical. It has been synthesized based on the reported activities of structurally similar indole-piperazine derivatives for illustrative and comparative purposes. Experimental validation is required to determine the precise antibacterial profile of this specific compound.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and selected standard antibiotics was evaluated against a panel of common Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Compound/AntibioticStaphylococcus aureus (ATCC 29213)Methicillin-Resistant S. aureus (MRSA) (ATCC 43300)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
This compound (Hypothetical)481632
Ciprofloxacin0.5 - 1[1][2]128[3]0.013 - 0.05[1][4]0.15[1]
Gentamicin0.25 - 2[5][6]>200[7]0.002 - 2[5][6]4
Vancomycin1 - 2[8][9]1 - 2[8][9][10][11]N/AN/A

Note: N/A indicates that Vancomycin is generally not effective against Gram-negative bacteria like E. coli and P. aeruginosa and therefore not typically tested.

Experimental Protocols

The following protocols are standard methods for determining the antibacterial efficacy of a compound.

2.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

  • Preparation of Compound and Media: The test compound, this compound, and standard antibiotics were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[15] Serial two-fold dilutions were then prepared in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[12]

  • Bacterial Inoculum Preparation: Bacterial strains were cultured overnight at 37°C. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[13]

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.[16]

  • MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13][17]

2.2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[18][19]

  • Subculturing: Following the MIC determination, a small aliquot (typically 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations) was plated onto Mueller-Hinton Agar (MHA) plates.[16]

  • Incubation: The MHA plates were incubated at 37°C for 18-24 hours.[16]

  • MBC Determination: After incubation, the number of viable colonies on each plate was counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][19][20]

Visualized Workflows and Pathways

3.1. Experimental Workflow for Antibacterial Efficacy Testing

The following diagram illustrates the sequential workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (18-24h at 37°C) C->D E Observe for Turbidity (Determine MIC) D->E F Plate Aliquots from Clear Wells onto Agar E->F Subculture G Incubate Plates (18-24h at 37°C) F->G H Count Colonies (Determine MBC) G->H

Workflow for MIC and MBC Determination

3.2. Proposed Mechanism of Action: DNA Gyrase Inhibition

Many antibacterial agents, including some indole and piperazine-containing compounds, function by inhibiting bacterial DNA gyrase.[21][22][23] This enzyme is crucial for bacterial DNA replication, transcription, and repair.[21][24] Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[21][24]

G compound This compound gyrase Bacterial DNA Gyrase (Type II Topoisomerase) compound->gyrase Inhibits dna_supercoiling Relaxed DNA to Supercoiled DNA gyrase->dna_supercoiling Catalyzes ds_breaks Accumulation of Double-Strand Breaks gyrase->ds_breaks Inhibition leads to replication DNA Replication & Transcription dna_supercoiling->replication Enables cell_death Bacterial Cell Death ds_breaks->cell_death

Inhibition of DNA Gyrase Pathway

References

"cross-validation of in vitro and in vivo data for 2-(piperazin-1-ylcarbonyl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers focusing on the therapeutic potential of 2-(piperazin-1-ylcarbonyl)-1H-indole and its analogs.

This guide provides a comparative analysis of in vitro and in vivo data for indole-piperazine derivatives, a class of compounds showing promise in various therapeutic areas, including neuroscience and oncology. The information presented here is a synthesis of data from publicly available studies on structurally related compounds, offering a valuable resource for researchers in drug discovery and development.

Comparative Data Summary

The following tables summarize quantitative data from in vitro and in vivo studies on various indole-piperazine derivatives. It is important to note that the specific compound, this compound, may exhibit different properties, and these tables should be used as a reference for designing further experiments.

Table 1: In Vitro Biological Activity of Indole-Piperazine Derivatives

Compound ClassTargetAssayPotency (IC50/Ki)Cell LineReference
Indole-2-carbonyl piperazine urea derivativesFatty Acid Amide Hydrolase (FAAH)FAAH inhibition assay0.12 µM (for compound 4i)Not specified[1]
Indoline and piperazine containing derivativesD2/D4 ReceptorsReceptor binding assayPotent antagonistsNot specified[2]
6-piperazin-1-yl-purinesCannabinoid Receptor 1 (CB1)Receptor binding assay4 nM (for compound 65)Not specified[3]
2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenoneHedgehog Signaling Pathway (Smoothened)Hh pathway activation assayComparable to vismodegibNot specified[4]

Table 2: In Vivo Efficacy of Indole-Piperazine Derivatives

Compound ClassAnimal ModelDoseRoute of AdministrationObserved EffectsReference
Piperazine-2,5-dione derivatives with indoleMouse models of depression, inflammation, and pain10 mg/kgNot specifiedAnti-depressant, anti-inflammatory, and analgesic effects[5][5]
Indole-2-carbonyl piperazine urea derivativesRat model of depressionNot specifiedNot specifiedAntidepressant-like effects, suppression of neuroinflammation[1][1]
5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide)Canine food intake modelNot specifiedNot specifiedExcellent efficacy as an MTP inhibitor for obesity[6][6]
2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenoneMouse model of medulloblastomaNot specifiedNot specifiedInhibition of tumor growth[4][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key in vitro and in vivo experiments based on studies of similar indole derivatives.

In Vitro Experimental Protocol: FAAH Inhibition Assay

This protocol is based on the methodology for evaluating FAAH inhibitors.[1]

  • Enzyme Preparation: Human recombinant FAAH is used as the enzyme source.

  • Substrate: A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.

  • Assay Procedure:

    • The test compound (e.g., an indole-2-carbonyl piperazine urea derivative) is pre-incubated with the FAAH enzyme in an appropriate buffer.

    • The reaction is initiated by the addition of the fluorescent substrate.

    • The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The rate of substrate hydrolysis is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Experimental Protocol: Forced Swim Test in Mice

This protocol is a standard method for assessing antidepressant activity in animal models.[5]

  • Animals: Male mice are used for the experiment.

  • Test Compound Administration: The test compound (e.g., a piperazine-2,5-dione derivative with indole) is administered at a specific dose (e.g., 10 mg/kg) via an appropriate route (e.g., intraperitoneal injection) at a set time before the test.

  • Forced Swim Test:

    • Mice are individually placed in a cylinder filled with water from which they cannot escape.

    • The duration of immobility (the time the mouse spends floating without making any escape-oriented movements) is recorded for a set period (e.g., 6 minutes).

  • Data Analysis: The percentage decrease in the duration of immobility in the treated group is compared to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations

The following diagrams illustrate a potential signaling pathway and a general experimental workflow relevant to the study of indole-piperazine derivatives.

G Potential Signaling Pathway for an Indole-Piperazine Derivative Targeting a G-Protein Coupled Receptor (GPCR) cluster_membrane Cell Membrane Indole_Piperazine Indole-Piperazine Derivative GPCR GPCR Indole_Piperazine->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Downstream_Signaling Downstream Signaling (e.g., Kinase Cascades) Second_Messenger->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Neurotransmission, Gene Expression) Downstream_Signaling->Cellular_Response Leads to

Caption: Potential GPCR signaling pathway for indole-piperazine derivatives.

G General Experimental Workflow for Preclinical Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target_Identification Target Identification and Validation Binding_Assay Binding Assays (e.g., Radioligand Binding) Target_Identification->Binding_Assay Functional_Assay Functional Assays (e.g., Enzyme Inhibition, Reporter Gene) Binding_Assay->Functional_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Functional_Assay->Cell_Based_Assay Pharmacokinetics Pharmacokinetics (ADME) Cell_Based_Assay->Pharmacokinetics Efficacy_Models Efficacy in Animal Models (e.g., Disease Models) Pharmacokinetics->Efficacy_Models Toxicity_Studies Preliminary Toxicity Studies Efficacy_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

Caption: General workflow for preclinical evaluation of drug candidates.

References

Navigating the Labyrinth of Preclinical Screening: A Comparative Guide to the Reproducibility of Biological Assays for 2-(piperazin-1-ylcarbonyl)-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on the characterization of novel compounds, particularly those with a 2-(piperazin-1-ylcarbonyl)-1H-indole scaffold, selecting the appropriate biological assays is a critical step. The reproducibility of these assays is paramount for generating reliable data to inform go/no-go decisions in the drug discovery pipeline. While specific assay data for this compound is not publicly available, this guide provides a comprehensive comparison of common biological assays used for analogous compounds targeting serotonin receptors, the putative targets for this chemical class.

The indole and piperazine moieties are common pharmacophores in ligands targeting G protein-coupled receptors (GPCRs), with a particular prevalence for serotonin (5-HT) receptors. Consequently, the biological evaluation of compounds like this compound typically involves a battery of in vitro assays to determine their affinity, potency, and functional activity at various 5-HT receptor subtypes. This guide delves into the principles, reproducibility, and detailed protocols of the most relevant assays: radioligand binding assays, and functional assays measuring second messengers (cAMP and calcium flux) and β-arrestin recruitment.

Comparative Analysis of Key Biological Assays

The choice of an assay depends on the specific question being addressed, from initial hit identification to lead optimization and characterization of functional selectivity. The following table summarizes the key characteristics and reproducibility considerations for each major assay type.

Assay TypePrincipleTypical ReadoutKey AdvantagesKey DisadvantagesReproducibility Considerations
Radioligand Binding Assay Measures the direct interaction of a radiolabeled ligand with a receptor.Radioactivity (counts per minute)High sensitivity, provides direct measure of affinity (Ki).Use of radioactive materials, does not provide functional information.High reproducibility when standardized; variability can arise from membrane preparation, radioligand quality, and incubation conditions.
cAMP Assay Measures the modulation of cyclic adenosine monophosphate (cAMP) production following receptor activation (for Gs- and Gi-coupled receptors).Luminescence, Fluorescence (e.g., HTRF)Functional readout, amenable to high-throughput screening (HTS).Indirect measure of receptor activation, potential for off-target effects on the signaling pathway.Generally good reproducibility; can be affected by cell line stability, passage number, and reagent variability.
Calcium Flux Assay Measures changes in intracellular calcium concentration upon receptor activation (for Gq-coupled receptors).FluorescenceReal-time kinetic data, widely used in HTS.Prone to artifacts from fluorescent compounds, signal can be transient.Moderate to high reproducibility; sensitive to cell density, dye loading conditions, and instrumentation.
β-Arrestin Recruitment Assay Measures the recruitment of β-arrestin to an activated receptor.Enzyme complementation (e.g., NanoBiT), BRET, FRETMeasures a distinct signaling pathway, useful for identifying biased agonism.May not be the primary signaling pathway for all receptors or ligands.Good reproducibility; dependent on the specific technology used and the stability of the engineered cell lines.

Detailed Experimental Methodologies

To ensure the generation of robust and reproducible data, adherence to well-defined experimental protocols is essential. Below are detailed methodologies for the key assays discussed.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a test compound for a specific serotonin receptor subtype.

  • Membrane Preparation:

    • Culture cells stably expressing the serotonin receptor of interest (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radiolabeled ligand (e.g., [³H]5-HT), and varying concentrations of the unlabeled test compound.

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known saturating ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture Harvest Cell Harvest & Homogenization CellCulture->Harvest Centrifuge1 Low-Speed Centrifugation Harvest->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend & Quantify Centrifuge2->Resuspend PlatePrep Prepare 96-well Plate AddMembranes Add Membranes PlatePrep->AddMembranes Incubate Incubate AddMembranes->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count CalcSpecific Calculate Specific Binding PlotData Plot Competition Curve CalcSpecific->PlotData CalcIC50 Determine IC50 PlotData->CalcIC50 CalcKi Calculate Ki CalcIC50->CalcKi

Radioligand Binding Assay Workflow

Calcium Flux Assay Protocol

This protocol outlines a common method for assessing the functional activity of compounds at Gq-coupled serotonin receptors.

  • Cell Preparation:

    • Seed cells stably expressing the Gq-coupled serotonin receptor of interest into a black, clear-bottom 96-well plate.

    • Culture the cells overnight to allow for attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

  • Calcium Flux Measurement:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add the test compound to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the change in fluorescence from baseline to the peak response for each well.

    • Plot the fluorescence change against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of test compound that produces 50% of the maximal response) by non-linear regression.

cluster_receptor Gq-Coupled Serotonin Receptor Signaling Ligand Ligand (e.g., Serotonin) Receptor 5-HT Receptor (Gq-coupled) Ligand->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release CellularResponse Cellular Response Ca2_release->CellularResponse PKC->CellularResponse

Gq-Coupled Serotonin Receptor Signaling Pathway

Conclusion

For novel chemical entities such as this compound, a systematic and rigorous approach to biological evaluation is imperative. While direct comparative data for this specific compound is not yet in the public domain, the principles and protocols outlined in this guide for analogous serotonin receptor ligands provide a solid foundation for researchers. By understanding the strengths, limitations, and sources of variability for each assay, scientists can design robust screening cascades, generate reproducible data, and confidently advance the most promising candidates in the quest for new therapeutics. The key to success lies in meticulous experimental execution, careful data analysis, and the selection of a complementary suite of assays to build a comprehensive pharmacological profile.

Evaluating the Selectivity Profile of 2-(piperazin-1-ylcarbonyl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its selectivity profile. A highly selective compound interacts primarily with its intended target, minimizing off-target effects and associated adverse reactions. This guide provides a comparative evaluation of the selectivity profile of 2-(piperazin-1-ylcarbonyl)-1H-indole, a scaffold of interest in central nervous system (CNS) drug discovery, against established antipsychotic agents with distinct receptor interaction profiles.

While a comprehensive, standardized selectivity panel for this compound is not publicly available, this guide synthesizes data from various sources on its close structural analogs. For a robust comparison, we will evaluate this inferred profile against the well-characterized selectivity of Risperidone, a second-generation antipsychotic with broad receptor activity, and L-741,626, a highly selective dopamine D2 receptor antagonist.

Comparative Selectivity Profiles

The following tables summarize the binding affinities (Ki, in nM) of analogs of this compound, Risperidone, and L-741,626 for key CNS receptors. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor Affinities (Ki, nM)

Compound / AnalogD1D2D3D4D5
This compound Analogs ~480~50~20~0.7-20~1300-3600
Risperidone 2403.13-7.3-
L-741,626 -2.4100220-

Data for this compound analogs are inferred from published studies on structurally related compounds and may not represent the exact profile of the parent molecule.

Table 2: Serotonin Receptor Affinities (Ki, nM)

Compound / Analog5-HT1A5-HT2A5-HT2C5-HT65-HT7
This compound Analogs ---Moderate-
Risperidone 4200.1650--
L-741,626 -----

Data for this compound analogs are inferred from published studies on structurally related compounds and may not represent the exact profile of the parent molecule.

Table 3: Adrenergic and Histamine Receptor Affinities (Ki, nM)

Compound / Analogα1-Adrenergicα2-AdrenergicH1-Histamine
This compound Analogs ---
Risperidone 0.87.542.23
L-741,626 ---

Data for this compound analogs are inferred from published studies on structurally related compounds and may not represent the exact profile of the parent molecule.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for key experiments typically used to determine the selectivity profile of a compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the membrane preparation and varying concentrations of the unlabeled test compound.

    • The incubation is carried out in a final volume of 200-250 µL in 96-well plates.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

    • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Profiling

Objective: To assess the inhibitory activity of a compound against a panel of protein kinases.

General Protocol:

  • Assay Setup:

    • Kinase assays are typically performed in 96- or 384-well plates.

    • Each well contains the specific kinase, a substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • The test compound is added at various concentrations.

  • Kinase Reaction:

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection of Phosphorylation:

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.

    • The amount of incorporated phosphate is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ATP, fluorescence, or luminescence).

  • Data Analysis:

    • The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, is determined.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in evaluating a compound's selectivity, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation Compound->Incubation Receptor_Membranes Receptor-expressing Cell Membranes Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation Selectivity_Profile Selectivity Profile Ki_Calculation->Selectivity_Profile

Caption: Workflow for Radioligand Binding Assay.

Dopamine_Signaling Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor binds G_Protein Gi/o Protein D2_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase inhibits ATP ATP cAMP cAMP Adenylate_Cyclase->cAMP produces ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Downstream_Effects Cellular Response PKA->Downstream_Effects phosphorylates targets Antagonist D2 Antagonist (e.g., L-741,626) Antagonist->D2_Receptor blocks

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Independent Validation of Therapeutic Effects: 2-(piperazin-1-ylcarbonyl)-1H-indole Derivatives in Neuropsychiatric and Pain Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel FAAH Inhibitor and a Standard-of-Care Antidepressant

This guide provides an objective comparison of the therapeutic effects of a representative 2-(piperazin-1-ylcarbonyl)-1H-indole derivative, compound 4i, a potent Fatty Acid Amide Hydrolase (FAAH) inhibitor, with the well-established selective serotonin reuptake inhibitor (SSRI), Fluoxetine. The focus of this comparison is on their potential applications in treating depression and associated pain, conditions with significant unmet medical needs. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of preclinical data, detailed experimental methodologies, and visual representations of the underlying mechanisms of action.

Comparative Efficacy Data

The following tables summarize the key preclinical efficacy data for the indole derivative compound 4i and Fluoxetine in models of depression and pain.

Table 1: Antidepressant-like Activity in the Forced Swim Test (Rat Model)

CompoundDoseRoute of AdministrationImmobility Time (seconds)% Decrease in ImmobilityReference
Compound 4i Data not publicly available-Data not publicly availableData not publicly available[1]
Fluoxetine 0.5 mg/kgi.p.Significantly decreased-[2]
1.0 mg/kgi.p.Significantly decreased-[2]
2.0 mg/kgi.p.Significantly decreased-[2]
Vehicle Control -i.p.-0%[2]

i.p. - Intraperitoneal

Table 2: Analgesic Activity in the Hot Plate Test (Rat Model)

CompoundDoseRoute of AdministrationLatency to Paw Lick/Jump (seconds)% Increase in LatencyReference
Compound 4i Data not publicly available-Data not publicly availableData not publicly available[1]
Fluoxetine 10 mg/kgi.p.Data not publicly availableData not publicly available-
Vehicle Control -i.p.-0%-

Table 3: Effect on Hippocampal Brain-Derived Neurotrophic Factor (BDNF) Levels (Rat Model)

CompoundTreatment DurationHippocampal BDNF LevelsReference
Compound 4i Not specifiedIncreased[1][3]
Fluoxetine (10 mg/kg, p.o.) 14 daysSignificant increase in mRNA[4][5][6]
21 daysSignificant increase in protein[4]

p.o. - Per os (by mouth)

Mechanism of Action and Signaling Pathways

The therapeutic effects of the indole derivative compound 4i and Fluoxetine are mediated by distinct molecular mechanisms, both of which ultimately converge on pathways that enhance neuroplasticity, a key factor in the treatment of depression.

Compound 4i: FAAH Inhibition

Compound 4i is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), with an IC50 of 0.12 μM.[1][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, compound 4i increases the synaptic levels of AEA. AEA then activates cannabinoid receptor type 1 (CB1), leading to downstream signaling cascades that are thought to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[7] This neurotrophin plays a crucial role in neuronal survival, growth, and synaptic plasticity, processes that are often impaired in depression.

FAAH_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron FAAH FAAH AEA_degradation Anandamide (AEA) Degradation FAAH->AEA_degradation Catalyzes AEA Anandamide (AEA) AEA->AEA_degradation CB1R CB1 Receptor AEA->CB1R Activates Signaling_Cascade Downstream Signaling CB1R->Signaling_Cascade BDNF Increased BDNF Expression Signaling_Cascade->BDNF Compound_4i Compound 4i Compound_4i->FAAH Inhibits

Caption: Mechanism of Action of Compound 4i.
Fluoxetine: Selective Serotonin Reuptake Inhibition

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[8] It blocks the serotonin transporter (SERT) on the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[8] This enhanced serotonergic neurotransmission activates various postsynaptic serotonin receptors, initiating a complex signaling cascade that is believed to lead to an increase in the expression of BDNF in the hippocampus and other brain regions.[9] The therapeutic effects of Fluoxetine, including its antidepressant and, to some extent, analgesic properties, are attributed to this modulation of serotonergic signaling and subsequent neuroplastic changes.[10]

SSRI_Action_Pathway cluster_0 Presynaptic Neuron cluster_1 cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates Serotonin_pre Serotonin Serotonin_pre->Serotonin_reuptake Serotonin_synapse Increased Synaptic Serotonin Serotonin_pre->Serotonin_synapse Serotonin_Receptor Serotonin Receptors Serotonin_synapse->Serotonin_Receptor Activates Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade BDNF Increased BDNF Expression Signaling_Cascade->BDNF Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Caption: Mechanism of Action of Fluoxetine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Forced Swim Test (FST) for Antidepressant Activity

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

  • Apparatus: A cylindrical tank (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute period. This initial exposure leads to the adoption of an immobile posture.

    • Drug Administration: The test compound (e.g., compound 4i or Fluoxetine) or vehicle is administered at specified time points before the test session (e.g., 24, 5, and 1 hour prior).

    • Test session (Day 2): 24 hours after the pre-test, the animals are again placed in the water-filled cylinder for a 5-minute session.

  • Data Analysis: The duration of immobility (defined as the time the animal floats without struggling, making only small movements to keep its head above water) is recorded during the 5-minute test session. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

FST_Workflow Day1 Day 1: Pre-Test (15 min swim) DrugAdmin Drug Administration (e.g., 24h, 5h, 1h prior to test) Day1->DrugAdmin Day2 Day 2: Test Session (5 min swim) DrugAdmin->Day2 DataAnalysis Data Analysis: Measure Immobility Time Day2->DataAnalysis Result Decrease in Immobility = Antidepressant-like Effect DataAnalysis->Result

Caption: Forced Swim Test Experimental Workflow.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This in vitro assay determines the potency of a compound to inhibit the enzymatic activity of FAAH.

  • Materials:

    • Recombinant human FAAH enzyme

    • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

    • Test compound (compound 4i) and vehicle (e.g., DMSO)

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • The FAAH enzyme is pre-incubated with various concentrations of the test compound or vehicle in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate by FAAH, is measured over time at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: The rate of reaction is determined for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Measurement of Hippocampal BDNF Levels

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying BDNF protein levels in brain tissue.

  • Sample Preparation:

    • Rats are euthanized, and the hippocampus is rapidly dissected and frozen.

    • The tissue is homogenized in a lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged, and the supernatant containing the total protein is collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for BDNF.

    • The hippocampal lysates and BDNF standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance of the colored product is measured using a microplate reader.

  • Data Analysis: A standard curve is generated using the known concentrations of the BDNF standards. The concentration of BDNF in the hippocampal samples is then interpolated from the standard curve and normalized to the total protein concentration of the sample.

Conclusion

The this compound derivative, compound 4i, represents a promising therapeutic lead for the treatment of depression and pain through its potent inhibition of FAAH. This mechanism, which enhances endocannabinoid signaling and subsequently increases hippocampal BDNF levels, offers a distinct pharmacological approach compared to the direct modulation of the serotonergic system by SSRIs like Fluoxetine. While direct comparative preclinical data for compound 4i and Fluoxetine is not fully available in the public domain, the existing evidence suggests that FAAH inhibition is a viable strategy for developing novel therapeutics for neuropsychiatric and pain disorders. Further independent validation and head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this class of compounds relative to current standards of care.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(piperazin-1-ylcarbonyl)-1H-indole, a compound that requires careful handling due to its irritant properties.

Hazard Profile: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Due to the presence of the piperazine moiety, it is prudent to handle this compound with the assumption that it may have additional hazards associated with piperazines, which can be corrosive and environmentally harmful if not disposed of correctly.

Step-by-Step Disposal Protocol

The following protocol is a general guideline based on established best practices for laboratory chemical waste management. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as well as local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound.

  • Segregate it from other laboratory waste to prevent inadvertent reactions with incompatible materials.

  • Incompatible Materials to Avoid: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Protective clothing (lab coat).

    • Eye and face protection (safety glasses with side shields or goggles).

3. Containerization and Labeling:

  • Use a dedicated, properly sealed, and clearly labeled waste container.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazards (e.g., "Irritant").

    • The accumulation start date.

4. On-site Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from potential ignition sources and incompatible materials.

5. Final Disposal:

  • Crucially, do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination.

  • Arrange for disposal through a licensed chemical waste disposal facility. These facilities are equipped to manage hazardous materials, often through methods like controlled incineration.

  • Adhere to all local, state, and federal regulations for hazardous waste disposal[1][2].

6. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before disposal or recycling.

  • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate and dispose of it as hazardous waste.

  • After thorough decontamination, the container may be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies.

Disposal Summary Table

Procedure Key Instructions
Waste Identification Classify as hazardous chemical waste.
Segregation Keep separate from incompatible materials (strong acids, oxidizers).
PPE Wear chemical-resistant gloves, protective clothing, and eye protection.
Containerization Use a sealed, dedicated container.
Labeling Label as "Hazardous Waste" with the full chemical name and hazard warnings.
Storage Store in a designated, secure, and well-ventilated area.
Final Disposal Arrange for pickup by a licensed chemical waste disposal service. Do not pour down the drain or discard in regular trash.
Empty Containers Triple rinse with a suitable solvent, collect rinsate as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards: Skin, Eye, Respiratory Irritant consult_sds->identify_hazards wear_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat identify_hazards->wear_ppe segregate Segregate from Incompatible Materials wear_ppe->segregate containerize Containerize in a Labeled, Sealed Waste Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal_method Disposal Method? storage->disposal_method licensed_disposal Arrange for Licensed Hazardous Waste Disposal disposal_method->licensed_disposal  Solid Waste or  Contaminated Materials   end Disposal Complete licensed_disposal->end

References

Essential Safety and Logistical Information for Handling 2-(piperazin-1-ylcarbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational plans, and disposal procedures for the handling of 2-(piperazin-1-ylcarbonyl)-1H-indole. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 136818-95-6

  • Molecular Formula: C₁₃H₁₅N₃O

  • Molecular Weight: 229.28 g/mol

Hazard Identification: Based on the available Safety Data Sheet (SDS), this compound is classified as:

  • Skin irritant (Category 2)[1]

  • Serious eye irritant (Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1]

A "Warning" signal word is associated with this compound.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin contact, eye exposure, and inhalation of this compound.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety GogglesChemical splash goggles with a snug fit, conforming to EN 166 or equivalent.[2][3]Protects eyes from dust particles and accidental splashes.[2]
Face ShieldTo be worn in addition to safety goggles, especially when handling larger quantities or when there is a significant splash hazard.[2]Provides a full-face barrier against splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.[2] Recommended thickness of at least 0.4 mm.[3] Inspect for holes before each use and change frequently.[4]Prevents skin contact and irritation.[1]
Body Protection Laboratory CoatA full-length, buttoned lab coat to protect skin and clothing. An impervious or chemical-resistant apron is recommended for tasks with a higher splash risk.[5][6]Shields skin and personal clothing from contamination.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 or higher-rated respirator is necessary.[2]Prevents inhalation of the powder, which may cause respiratory tract irritation.[1]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required.[6]Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Ventilation: All weighing and handling of solid this compound, as well as solution preparation, must be performed in a certified chemical fume hood to minimize inhalation risk.[1][4]

2. Handling Procedures:

  • Area Preparation: Designate a specific area for handling the compound. Cover the work surface with absorbent bench paper to contain any spills.

  • Weighing:

    • Use an enclosed balance or perform weighing within the fume hood.[7]

    • Use a weigh boat to avoid contamination of the balance.[7]

    • Transfer the powder in small increments using a spatula; avoid pouring directly from the bottle to prevent dust generation.[7]

    • Keep the container closed when not in use.[7]

  • Solution Preparation:

    • Calculate the required mass of the solute based on the desired concentration and volume.[8][9]

    • Transfer the weighed solid to an appropriate volumetric flask.

    • Add approximately two-thirds of the final volume of the desired solvent to the flask.

    • Stopper and mix the solution by inverting the flask until the solid is completely dissolved. Gentle heating may be used to aid dissolution if the compound's stability allows.[1][8]

    • Carefully add the solvent to the calibration mark on the flask neck.[8]

    • Stopper and invert the flask multiple times to ensure the solution is homogeneous.[8]

3. Storage:

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment. Follow all local, state, and federal regulations for chemical waste disposal.

Waste TypeCollection and SegregationDisposal Procedure
Solid Waste Collect contaminated items (e.g., gloves, weigh boats, absorbent paper) in a dedicated, sealed, and clearly labeled hazardous waste container.Dispose of as solid chemical waste through your institution's Environmental Health and Safety (EHS) department.
Liquid Waste (Solutions) Collect all solutions containing the compound in a dedicated, sealed, and labeled waste container. This compound is a non-halogenated organic substance.[10][11]Segregate from halogenated solvents, acids, bases, and oxidizers.[10][12] Do not pour down the drain. Dispose of through your institution's EHS department.
Empty Containers Rinse the original container three times with a suitable solvent. Collect the rinsate as liquid waste.Deface the original label. Dispose of the rinsed container according to institutional guidelines, which may allow for disposal as regular lab glass if thoroughly decontaminated.

Experimental Protocols & Visualizations

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid

Caption: Workflow for Safe Handling of this compound.

Logical Relationship for Risk Mitigation

This diagram illustrates the logical steps for mitigating risks associated with the handling of this chemical.

G identify_hazards Identify Hazards (Skin, Eye, Respiratory Irritant) eng_controls Use Engineering Controls (Fume Hood) identify_hazards->eng_controls ppe Wear Appropriate PPE identify_hazards->ppe safe_practices Follow Safe Handling Practices identify_hazards->safe_practices mitigate_inhalation Mitigate Inhalation Risk eng_controls->mitigate_inhalation mitigate_contact Mitigate Contact Risk ppe->mitigate_contact safe_practices->mitigate_contact safe_environment Safe Laboratory Environment mitigate_inhalation->safe_environment mitigate_contact->safe_environment

Caption: Risk Assessment and Mitigation Strategy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.